molecular formula C12H23NO B3047224 9-Decenamide, N,N-dimethyl- CAS No. 1356964-77-6

9-Decenamide, N,N-dimethyl-

Cat. No.: B3047224
CAS No.: 1356964-77-6
M. Wt: 197.32 g/mol
InChI Key: TZTFSSQVWNZQQA-UHFFFAOYSA-N
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Description

9-Decenamide, N,N-dimethyl- is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Decenamide, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Decenamide, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Decenamide, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H23NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZTFSSQVWNZQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C(=O)CCCCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889295
Record name 9-Decenamide, N,N-dimethyl-
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Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 9-Decenamide, N,N-dimethyl-
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CAS No.

1356964-77-6
Record name N,N-Dimethyl-9-decenamide
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Record name 9-Decenamide, N,N-dimethyl-
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Record name 9-Decenamide, N,N-dimethyl-
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Record name N,N-dimethyldec-9-enamide
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Foundational & Exploratory

An In-Depth Technical Guide to 9-Decenamide, N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 9-Decenamide, N,N-dimethyl-, a versatile fatty acid amide with emerging applications in various scientific and industrial sectors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its chemical properties, synthesis, biological interactions, and analytical methodologies.

Introduction and Molecular Overview

9-Decenamide, N,N-dimethyl- (CAS No. 1356964-77-6) is a tertiary amide characterized by a ten-carbon aliphatic chain with a terminal double bond and a dimethylamino group attached to the carbonyl carbon.[1] This amphiphilic structure, possessing both a hydrophobic tail and a polar head group, is fundamental to its function as a surfactant and its interactions with biological membranes.[2] While its primary applications have been in industrial and agricultural formulations as a surfactant, emulsifier, and solvent, its unique chemical structure warrants a closer examination for potential roles in drug formulation and as a chemical probe for studying biological systems.[2][3]

Table 1: Physicochemical Properties of 9-Decenamide, N,N-dimethyl-

PropertyValueSource
Molecular Formula C₁₂H₂₃NO[2]
Molecular Weight 197.32 g/mol [2]
Appearance Liquid at 20°C and 101.3 kPa[4]
Boiling Point ~300 °C (estimated)[2]
Freezing Point -11.2 °C[4]
Density 0.85 - 0.95 g/cm³[2]
Water Solubility 1.25 g/L at 20 °C[4]
Log Pow (Partition Coefficient) 3.17 at 30 °C[4]

Synthesis and Chemical Reactivity

The synthesis of 9-Decenamide, N,N-dimethyl- is typically achieved through the amidation of 9-decenoic acid with dimethylamine.[2] This reaction is generally carried out at elevated temperatures, often with a catalyst, followed by purification via vacuum distillation to yield a product with high purity.[2]

Industrial Synthesis Workflow

The industrial-scale synthesis of 9-Decenamide, N,N-dimethyl- involves a controlled, multi-step process to ensure high yield and purity. The following diagram outlines a typical workflow.

G cluster_synthesis Synthesis Stage cluster_reaction Reaction & Insulation cluster_purification Purification Stage Decenoic Acid Decenoic Acid Reactor Reactor Decenoic Acid->Reactor Charge Dimethylamine Dimethylamine Dimethylamine->Reactor Gradual Addition (1-5h) ~180°C Insulation Insulation Reactor->Insulation Hold for ~7h Temp_Increase Temp_Increase Insulation->Temp_Increase Increase to ~200°C for 2h Catalyst_Removal Catalyst_Removal Temp_Increase->Catalyst_Removal Filter Catalyst Vacuum_Distillation Vacuum_Distillation Catalyst_Removal->Vacuum_Distillation Purify Crude Product Final_Product Final_Product Vacuum_Distillation->Final_Product High Purity Product

Caption: Industrial synthesis workflow for 9-Decenamide, N,N-dimethyl-.

Key Chemical Reactions

9-Decenamide, N,N-dimethyl- undergoes chemical reactions typical of tertiary amides and unsaturated aliphatic chains.

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 9-decenoic acid and dimethylamine.[2] This reaction is a critical consideration in formulation stability and biological metabolism.

  • Oxidation: The terminal double bond is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives depending on the oxidizing agent and reaction conditions.[2]

  • Transamidation: The dimethylamino group can be exchanged with other amines, a reaction that can be facilitated by specific catalysts.[2]

Biological Interactions and Toxicological Profile

The biological activity of 9-Decenamide, N,N-dimethyl- is primarily attributed to its surfactant properties, which allow it to interact with and potentially disrupt cell membranes.[2] This interaction is a key factor in its application as a component in cleaning and pesticide formulations.[2][5]

Mechanism of Action at the Cellular Level

Due to its amphiphilic nature, 9-Decenamide, N,N-dimethyl- can insert into the lipid bilayer of cell membranes. This can lead to alterations in membrane fluidity, permeability, and the function of membrane-bound proteins. While specific studies on its effects on signaling pathways are limited, its ability to perturb the cell membrane suggests potential for broad-spectrum biological effects.

G cluster_interaction Membrane Interaction cluster_effects Potential Cellular Effects Membrane Extracellular Space Lipid Bilayer Intracellular Space Permeability Altered Membrane Permeability Membrane:f1->Permeability Fluidity Changes in Membrane Fluidity Membrane:f1->Fluidity Protein_Function Modulation of Membrane Protein Function Membrane:f1->Protein_Function Compound 9-Decenamide, N,N-dimethyl- Compound->Membrane:f1 Insertion into Bilayer

Sources

Technical Guide: Antimicrobial Mechanics of N,N-Dimethyl 9-Decenamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers investigating the functional applications of N,N-dimethyl 9-decenamide (DMDA) .

Unlike conventional antibiotics, DMDA operates primarily as a functional membrane-active solvent and a pro-moiety for antimicrobial fatty acids. This guide synthesizes its physicochemical behavior with its biological activity to explain why it works and how to validate it.

Dual-Action Solubilization & Membrane Permeabilization Strategies

Executive Summary

N,N-dimethyl 9-decenamide (CAS 1356964-77-6) is an unsaturated fatty acid amide often categorized as a "green" solvent or surfactant. However, in drug development and formulation science, it possesses underutilized intrinsic antimicrobial properties .

Its utility is twofold:

  • Direct Membrane Interaction: As a low-HLB (Hydrophilic-Lipophilic Balance) surfactant, it intercalates into lipid bilayers, increasing membrane fluidity and permeability.

  • Metabolic Release: Upon enzymatic hydrolysis by bacterial amidases, it releases 9-decenoic acid , a medium-chain fatty acid (MCFA) with documented antifungal and antibacterial efficacy.

This guide details the mechanism of action, experimental validation protocols, and formulation strategies for using DMDA as a potentiator for existing antimicrobial agents.

Chemical Foundation & Physiochemistry

To understand the biological activity, one must first master the molecule's amphiphilic nature.

PropertyValue / DescriptionImplication for Antimicrobial Activity
Molecular Formula C₁₂H₂₃NOLipophilic tail (C10) + Polar head (Amide)
Molecular Weight ~197.32 g/mol Small enough for rapid passive diffusion through porins.
LogP (Octanol/Water) ~3.17High lipophilicity; partitions strongly into bacterial membranes.
Solubility Water: Low (<2 g/L); Organics: HighRequires emulsification; excellent carrier for lipophilic drugs.
Functionality Unsaturated (C9=C10)The "kink" in the tail prevents tight packing in the lipid bilayer, enhancing membrane disruption compared to saturated analogs.

Mechanism of Action: The "Trojan Horse" Effect

DMDA does not target a specific protein (like penicillin binding proteins). Instead, it acts via a physical-chemical disruption mechanism, followed by a metabolic "trap."

Phase I: Membrane Fluidization

The N,N-dimethyl head group is moderately polar, while the 9-decenyl tail is hydrophobic.

  • Insertion: DMDA partitions into the bacterial outer membrane (Gram-negative) or cytoplasmic membrane (Gram-positive).

  • Disruption: The cis-double bond at C9 creates a steric "kink," preventing the ordered packing of phospholipids.

  • Permeabilization: This increases membrane fluidity, causing leakage of intracellular ions (K+) and allowing the entry of co-administered antibiotics.

Phase II: Hydrolytic Activation

Once inside the periplasm or cytoplasm, DMDA encounters broad-spectrum amidases (enzymes that cleave amide bonds).

  • Reaction:

    
    
    
  • Product: 9-Decenoic Acid (Caproleic Acid).

  • Effect: Free fatty acids (FFAs) act as protonophores, decoupling oxidative phosphorylation and acidifying the cytoplasm, leading to metabolic arrest.

Mechanistic Pathway Diagram

DMDA_Mechanism DMDA N,N-Dimethyl 9-Decenamide (Extracellular) Membrane Lipid Bilayer Insertion (Phase I: Fluidization) DMDA->Membrane Partitions via LogP 3.17 Leakage Membrane Permeability Increase (Influx of Antibiotics / Efflux of K+) Membrane->Leakage Steric Disruption Intracellular Intracellular Space Membrane->Intracellular Passive Diffusion Metabolic Cytoplasmic Acidification & Metabolic Arrest Leakage->Metabolic Synergistic Collapse Amidase Bacterial Amidase (Enzymatic Cleavage) Intracellular->Amidase Substrate Binding Decenoic 9-Decenoic Acid (Active Metabolite) Amidase->Decenoic Hydrolysis Decenoic->Metabolic Protonophore Effect

Caption: Figure 1. Dual-phase mechanism: Physical membrane disruption followed by enzymatic activation.

Experimental Protocols (Self-Validating Systems)

To rigorously assess DMDA, researchers must distinguish between its solvent effects and its antimicrobial effects. The following protocols control for these variables.

Protocol A: Membrane Permeabilization Assay (NPN Uptake)

Objective: Quantify the ability of DMDA to disrupt the Gram-negative outer membrane. Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in hydrophobic environments (i.e., when the outer membrane is compromised).

Reagents:

  • E. coli or P. aeruginosa culture (mid-log phase, OD₆₀₀ = 0.5).

  • NPN stock solution (1 mM in acetone).

  • HEPES buffer (5 mM, pH 7.2).

  • DMDA (Test agent).

  • Polymyxin B (Positive Control).[1]

Workflow:

  • Preparation: Wash bacterial cells twice in HEPES buffer and resuspend to OD₆₀₀ = 0.5.

  • Baseline: Add 10 µM NPN to 200 µL of cell suspension in a black 96-well plate. Measure fluorescence (

    
    ) at Excitation 350 nm / Emission 420 nm.
    
  • Treatment: Add DMDA at varying concentrations (e.g., 0.1%, 0.5%, 1.0% v/v).

  • Kinetics: Measure fluorescence (

    
    ) every 60 seconds for 10 minutes.
    
  • Calculation: The NPN Uptake Factor =

    
    .
    
    • Interpretation: A rapid increase in fluorescence indicates outer membrane permeabilization.

Protocol B: Synergy Checkerboard Assay

Objective: Determine if DMDA potentiates standard antibiotics (e.g., Tetracycline) against resistant strains.

Workflow:

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Antibiotic (0 to 64 µg/mL, 2-fold dilutions).

    • Y-axis: DMDA (0 to 0.5% v/v, linear increments).

  • Inoculation: Add 10⁵ CFU/mL of target pathogen to all wells.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD₆₀₀. Determine the Fractional Inhibitory Concentration Index (FICI).

    • FICI = (MIC of Drug with DMDA / MIC of Drug alone) + (MIC of DMDA with Drug / MIC of DMDA alone).

    • FICI ≤ 0.5 indicates Synergy .

Safety & Regulatory Context

While effective, DMDA is an industrial chemical. Its use in pharmaceutical applications requires strict adherence to safety profiles.

  • Toxicity:

    • Acute Oral LD50 (Rat): ~1,770 mg/kg (Low toxicity).

    • Dermal: Moderate to severe irritant (due to defatting action on skin).

    • Ocular: Corrosive/Severe irritant (standard for cationic/amphiphilic surfactants).

  • Metabolism: In mammals, DMDA is rapidly hydrolyzed to 9-decenoic acid and dimethylamine, both of which are excreted or metabolized via beta-oxidation and the urea cycle, respectively.

  • Regulatory Status: Listed on TSCA, REACH, and AICIS. Often approved as an "inert ingredient" in pesticide formulations (EPA), implying a precedent for safety in regulated applications.

References

  • United States Environmental Protection Agency (EPA). (2018). Exemption From the Requirement of a Tolerance; N,N-Dimethyl 9-decenamide. Federal Register. Link

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Public Report: 9-Decenamide, N,N-dimethyl-.[2] NICNAS. Link

  • Pohl, C. H., et al. (2011). Antifungal free fatty acids: A review. Science against Microbial Pathogens: Communicating Current Research and Technological Advances. (Contextual grounding for 9-decenoic acid activity).
  • Kim, Y. G., et al. (2022). Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids. Microbiology Spectrum. Link (Mechanistic parallel for unsaturated fatty acid amides).

  • PubChem. (2025). 9-Decenamide, N,N-dimethyl- (Compound Summary). National Library of Medicine. Link

Sources

N,N-Dimethyl 9-Decenamide: A Next-Generation Metathesis-Derived Biosurfactant & Solvent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-dimethyl 9-decenamide as a Surfactant Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N,N-dimethyl 9-decenamide (CAS: 1356964-77-6) represents a paradigm shift in surfactant chemistry, bridging the gap between high-performance industrial solvents and bio-based surface-active agents. Unlike traditional fatty acid amides produced via direct amidation of saturated oils, this molecule is synthesized through olefin metathesis , a Nobel Prize-winning "green chemistry" process that introduces a terminal double bond (C9=C10) into the hydrophobic tail.

This unique unsaturation, combined with the dimethyl amide headgroup, confers a "Janus" character: it functions simultaneously as a low-HLB surfactant and a powerful lipophilic solvent . For researchers in drug delivery and agrochemical formulation, it offers a replacement for toxic dipolar aprotic solvents (e.g., NMP, DMF) while providing superior wetting and permeation kinetics.

Chemical Architecture & Synthesis

The synthesis of N,N-dimethyl 9-decenamide is a triumph of catalytic efficiency.[1] It typically utilizes natural seed oils (rich in oleic acid) as feedstocks.

The Metathesis Route

The industrial production relies on the ethenolysis (cross-metathesis with ethylene) of fatty acid methyl esters (FAMEs), typically Methyl Oleate.

Reaction Logic:

  • Feedstock: Methyl Oleate (C18:1) derived from vegetable oils.

  • Catalyst: Ruthenium-based Grubbs catalyst (highly selective for olefin metathesis).[1]

  • Process: The internal double bond of oleate is cleaved and capped with methylene groups from ethylene.

  • Result: Methyl 9-decenoate (C10 ester) and 1-decene.

  • Amidation: The ester is reacted with dimethylamine (DMA) to yield the final amide.

Visualization: Synthesis Pathway

MetathesisSynthesis Feedstock Methyl Oleate (C18:1 Natural Oil) Catalyst Ru-Catalyst (Metathesis) Feedstock->Catalyst Ethylene Ethylene (Co-reactant) Ethylene->Catalyst Intermediate Methyl 9-decenoate (C10 Ester) Catalyst->Intermediate Cleavage ByProduct 1-Decene (Alpha Olefin) Catalyst->ByProduct Side Stream Amidation Amidation (+ Dimethylamine) Intermediate->Amidation FinalProduct N,N-dimethyl 9-decenamide (Target Surfactant) Amidation->FinalProduct - MeOH

Figure 1: Synthetic pathway via Olefin Metathesis. The process cleaves long-chain fatty esters into shorter, functionalized chains with terminal unsaturation.

Physicochemical Profile

For formulation scientists, the value of N,N-dimethyl 9-decenamide lies in its physical properties which mimic aggressive solvents while maintaining a benign safety profile.

Table 1: Key Physicochemical Properties

PropertyValueImplication for Formulation
Molecular Weight ~197.32 g/mol Low MW facilitates rapid diffusion and membrane permeation.
Appearance Clear to pale yellow liquidSuitable for clear formulations (microemulsions).
Boiling Point ~297°C (567°F)Extremely low volatility (VOC-exempt in many jurisdictions).
Freezing Point < -9°CRemains liquid in cold-chain storage; no crystallization issues.
Water Solubility ~1.25 g/L (Sparingly soluble)Acts as a hydrotrope; requires co-surfactants for aqueous dilution.
Log Pow 3.17Highly lipophilic; excellent for solubilizing non-polar actives (APIs).
Density ~0.88 g/mLLighter than water; separates easily if not emulsified.
Flash Point > 130°CSafe for high-temperature processing.[2]

Surfactancy & Interfacial Science

N,N-dimethyl 9-decenamide is not a "soap" in the traditional sense.[3] It is a non-ionic surfactant with a very small hydrophilic head (dimethyl amide) and a medium-length hydrophobic tail (C10 alkene).

Critical Micelle Concentration (CMC)

Due to its low water solubility, it does not form classical spherical micelles easily in pure water. Instead, it aggregates into pre-micellar clusters or acts as a co-surfactant , inserting itself into the interface of other surfactants (e.g., ethoxylates) to lower interfacial tension (IFT) significantly.

  • Estimated HLB: ~6–7 (Water-in-Oil emulsifier).

  • Wetting Kinetics: The terminal double bond creates a "kink" in the chain (similar to oleic acid but shorter), preventing tight packing at the interface. This results in rapid wetting and spreading on hydrophobic surfaces (leaves, skin, plastics).

Solvency Mechanism

Unlike standard surfactants that solubilize via micellar encapsulation, this molecule acts via hydrotropic solvency . It disrupts the water structure around hydrophobic solutes and directly solvates them.

Visualization: Interfacial Behavior

InterfacialAction cluster_mechanism Mechanism of Action cluster_application Formulation Effect Interface Oil-Water Interface Molecule N,N-dimethyl 9-decenamide Packing Steric Hindrance (Terminal Alkene) Molecule->Packing C9=C10 Kink Solubilization Direct Solvation (Not just encapsulation) Molecule->Solubilization Acts as Solvent Result Reduced Interfacial Tension (Enhanced Permeation) Packing->Result Prevents rigid packing Active Hydrophobic Active (Drug/Pesticide) Active->Solubilization Dissolved by Amide Tail

Figure 2: Mechanism of Action. The terminal alkene prevents crystalline packing at the interface, enhancing fluidity and permeation.

Applications in Research & Development

Agrochemical Formulations

In Emulsifiable Concentrates (EC), N,N-dimethyl 9-decenamide replaces N-Methyl-2-pyrrolidone (NMP).

  • Benefit: It dissolves high loads of active ingredients (AIs) like triazoles or strobilurins while preventing crystal growth upon dilution in water.

  • Adjuvant Effect: The surfactant nature improves leaf wetting and cuticular penetration.

Drug Delivery & Pharmaceutical Sciences

While less established than in cleaning, its potential in transdermal drug delivery is significant.

  • Permeation Enhancement: Small amide solvents are known permeation enhancers. The C10 chain allows partition into the stratum corneum lipid bilayers, while the polar head disrupts the polar head groups of the lipids, creating diffusion channels.

  • API Solubilization: Excellent for Class II and IV drugs (BCS classification) which are poorly water-soluble.

Industrial Cleaning (The "Green" Solvent)

Used to remove polymeric residues (polyurethanes, adhesives) where traditional solvents fail or are too toxic. It penetrates the polymer matrix, causing swelling and detachment.

Experimental Protocol: CMC & Surface Tension Determination

To validate the surfactant properties in your lab, follow this Wilhelmy Plate method.

Objective: Determine the Critical Micelle Concentration (CMC) and minimum surface tension (


).
Materials
  • N,N-dimethyl 9-decenamide (High purity >98%).

  • Deionized water (18.2 MΩ·cm).

  • Tensiometer (Krüss K100 or equivalent) with Platinum plate.

Workflow
  • Preparation: Prepare a stock solution. Since solubility is low, start with a 1000 mg/L solution in water (requires sonication or 1% ethanol as a co-solvent if strictly necessary, though pure water dispersion is preferred for accuracy).

  • Dosing: Use an automated dosing system to titrate the stock into pure water.

  • Measurement: Measure surface tension (

    
    ) after equilibrium (wait 60s per point) at 25°C.
    
  • Analysis: Plot

    
     vs. Log(Concentration).
    
    • Region 1: Linear decrease in

      
      .
      
    • Region 2: Plateau.

    • Intersection: The CMC is the intersection of the regression lines of Region 1 and 2.

Expected Results:

  • 
    :  ~28–32 mN/m (indicates excellent wetting).
    
  • CMC: Likely in the range of 100–500 mg/L (due to low solubility).

Safety & Environmental Profile

For regulatory submissions (FDA/EPA), the following data is critical:

  • Biodegradability: Readily biodegradable (OECD 301). The linear chain is easily oxidized by bacteria.

  • Toxicity:

    • Oral LD50: ~550 mg/kg (Rat).[2] Caution: Harmful if swallowed.

    • Skin/Eye: Category 2 Irritant.[4] PPE (gloves/goggles) is mandatory.

  • Regulatory Status: TSCA listed; REACH registered. Often approved for use in agrochemicals (EPA inerts list).

References

  • Stepan Company. (2016).[5] STEPOSOL® MET-10U Technical Data Sheet. Retrieved from

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Public Report: 9-Decenamide, N,N-dimethyl- (STD/1593). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17825184, N,N-dimethyldec-9-enamide. Retrieved from

  • Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140.
  • U.S. Environmental Protection Agency. (2023). Inert Ingredients Eligible for FIFRA 25(b) Pesticide Products. Retrieved from

Sources

Technical Guide: Solubility Profile of N,N-dimethyl-9-decenamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental characterization of N,N-dimethyl-9-decenamide (CAS: 1356964-77-6).[1] It is designed for researchers utilizing this compound as a green solvent substitute, a surfactant intermediate, or an analyte in complex matrices.

Executive Technical Summary

N,N-dimethyl-9-decenamide is a tertiary fatty acid amide characterized by a unique amphiphilic structure: a hydrophobic C10 alkenyl tail with a terminal double bond (C9=C10) and a polar N,N-dimethyl amide head group.[1][2] This architecture confers a broad solubility spectrum, allowing miscibility with both polar aprotic and non-polar organic solvents, while maintaining low water solubility.

Physicochemical Identity
ParameterData
IUPAC Name N,N-dimethyl-9-decenamide
CAS Number 1356964-77-6
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Physical State Liquid (at 20°C)
Boiling Point ~297–300°C (Extrapolated)
Density ~0.88 g/mL (at 25°C)
LogP (Est.) 3.3 – 3.8 (Lipophilic)

Theoretical Framework: Solubility Parameters

To predict the compatibility of N,N-dimethyl-9-decenamide with various matrices, we utilize Hansen Solubility Parameters (HSP) . The molecule functions as a "hybrid" solvent, bridging the gap between non-polar hydrocarbons and polar aprotic solvents like NMP or DMF.

Estimated Hansen Parameters (MPa½)

The values below are derived from group contribution methods comparing the polar amide head (similar to DMAc) and the non-polar decenyl tail.

ParameterSymbolEstimated ValuePhysical Significance
Dispersion

16.5 – 17.0Van der Waals forces; compatible with aliphatics/aromatics.[3]
Polarity

6.0 – 8.0Dipole-dipole interactions; reduced vs. short-chain amides due to alkyl dilution.[3]
H-Bonding

5.0 – 7.0Moderate hydrogen bonding acceptor capability (carbonyl oxygen).[3]

Implication: The compound lies within the solubility sphere of diverse solvents such as toluene, esters, and chlorinated hydrocarbons, but sits outside the sphere of water and highly polar glycols.

Visualization: Solubility Mechanism

The following diagram illustrates the structural drivers governing the molecule's solvation behavior.

SolubilityMechanism Molecule N,N-dimethyl-9-decenamide Head Polar Head (Dimethylamide) Molecule->Head Contains Tail Hydrophobic Tail (C10 Alkenyl) Molecule->Tail Contains Solv_Polar Miscible with: Esters, Ketones, Chlorinated Solvents Head->Solv_Polar Dipole Interactions (δP ~7) Solv_NonPolar Miscible with: Aromatics, Alkanes, Fats/Oils Tail->Solv_NonPolar Dispersion Forces (δD ~17) Solv_Water Immiscible with: Water (Forms Emulsions) Tail->Solv_Water Hydrophobic Effect (High Interfacial Tension)

Caption: Structural dissection of N,N-dimethyl-9-decenamide showing dual solubility drivers.

Experimental Solubility Profile

The following table summarizes the miscibility of N,N-dimethyl-9-decenamide in standard laboratory solvents at 25°C.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Protic Methanol, EthanolMiscible Amide group accepts H-bonds; alkyl chain is solvated by organic moiety.[3]
Polar Protic WaterInsoluble / Dispersible Hydrophobic effect dominates; forms emulsions with agitation.[3]
Polar Aprotic Acetone, Acetonitrile, DMSOMiscible "Like dissolves like" regarding polarity; highly compatible.[3]
Chlorinated Dichloromethane (DCM)Miscible Excellent solvency match; often used for extraction.[3]
Aromatic Toluene, XyleneMiscible Pi-pi interactions (alkene) and dispersion forces favor mixing.[3]
Aliphatic Hexane, HeptaneMiscible Long alkyl tail ensures compatibility, unlike short-chain amides (e.g., DMF).[3]

Methodologies: Characterization Protocols

Protocol A: Visual Polythermal Method (Cloud Point)

Use this protocol to determine the precise solubility limit or phase stability temperature in a specific organic solvent mixture.

Objective: Determine the Critical Solution Temperature (CST) for binary mixtures.

  • Preparation: Weigh 1.0 g of N,N-dimethyl-9-decenamide into a clear glass vial.

  • Addition: Add the target solvent in stepwise increments (e.g., 0.5 mL) to achieve desired w/w ratios.

  • Thermal Cycle:

    • Heat the mixture to 50°C in a water bath while stirring.

    • Observe clarity (Clear = Soluble; Cloudy = Phase Separation).

    • Cool slowly (1°C/min) using a programmed cryostat or ice bath.

  • Endpoint Detection: Record the temperature at which the solution becomes turbid (Cloud Point).

  • Validation: Re-heat to verify the transition is reversible.

Protocol B: HPLC Quantification in Solvent Matrices

When extracting this compound from reaction mixtures, use this validated chromatographic method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid.

    • Note: High organic content is required to elute the lipophilic amide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210–220 nm (Amide carbonyl absorption).

  • Retention Time: Expect elution between 4–6 minutes depending on column length.

Applications in Research & Development

Green Solvent Replacement

N,N-dimethyl-9-decenamide serves as a non-volatile, biodegradable replacement for N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) .

  • Mechanism: Its high boiling point (~300°C) prevents evaporative losses, while its solvency power (

    
    ) effectively dissolves polymers, resins, and agrochemical actives.
    
  • Workflow: In synthesis, it can be used as the reaction medium for high-temperature couplings where NMP is traditionally used, facilitating easier workup due to its immiscibility with water (allows aqueous washing to remove salts).

Reactive Intermediate

The terminal double bond (C9) allows for functionalization via metathesis or thiol-ene "click" chemistry, making it a soluble scaffold for linker synthesis.

Workflow Visualization: Extraction & Recovery

ExtractionWorkflow Start Crude Reaction Mixture (Contains N,N-dimethyl-9-decenamide) Step1 Add Non-Polar Solvent (e.g., Hexane/Toluene) Start->Step1 Step2 Add Aqueous Wash (Water/Brine) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (Product + Solvent) Step3->OrgPhase Top Layer (Lipophilic) AqPhase Aqueous Phase (Salts + Polar Impurities) Step3->AqPhase Bottom Layer (Hydrophilic) Final Evaporation / Distillation (Isolate Product) OrgPhase->Final

Caption: Standard workup protocol leveraging the lipophilicity of N,N-dimethyl-9-decenamide.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17825184, 9-Decenamide, N,N-dimethyl-.[4] Retrieved from [Link][3]

  • United States Environmental Protection Agency (EPA). (2018).[5] N,N-Dimethyl 9-Decenamide; Exemption From the Requirement of a Tolerance. Federal Register. Retrieved from [Link][3][5][6]

  • Abbott, S. (2023). Hansen Solubility Parameters in Practice (HSPiP). (Reference for general amide solubility parameter estimation methodology). Retrieved from [Link][3]

Sources

Enzymatic Hydrolysis of N,N-Dimethyl Fatty Amides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Biocatalytic Cleavage of Tertiary Amide Bonds

Abstract N,N-dimethyl fatty amides (DMFAs) represent a class of tertiary amides characterized by exceptional hydrolytic stability due to steric hindrance and strong resonance delocalization. While widely used as industrial solvents and surfactants (e.g., Hallcomids), their enzymatic cleavage presents a significant challenge compared to primary or secondary amides. This guide delineates the specific enzymatic mechanisms required to overcome the thermodynamic barrier of the tertiary amide bond, detailing the transition from "syn" to "anti" nucleophilic attack trajectories and the alternative oxidative demethylation pathways employed by environmental biocatalysts.

The Physicochemical Challenge

To engineer or select an enzyme for DMFA hydrolysis, one must first appreciate the substrate's resistance profile. N,N-dimethyl fatty amides differ fundamentally from their primary (


) and secondary (

) counterparts.
Resonance and Sterics

The carbonyl carbon in DMFAs is electron-rich due to the strong donation of the nitrogen lone pair into the


-system.
  • Rotational Barrier: The partial double-bond character (

    
    ) creates a rotational barrier of ~20 kcal/mol, locking the dimethylamino group in a planar configuration that hinders nucleophilic approach.
    
  • Steric Occlusion: The two methyl groups on the nitrogen create a "steric umbrella," blocking the trajectory for the catalytic serine or cysteine nucleophile found in standard hydrolases.

  • Lack of Proton Donor: Unlike secondary amides, the tertiary nitrogen lacks a proton (

    
    ). In standard serine protease mechanisms, the 
    
    
    
    proton facilitates the collapse of the tetrahedral intermediate by hydrogen bonding to the oxyanion hole or a catalytic histidine. Its absence in DMFAs destabilizes the transition state.

Enzymatic Mechanisms of Action

Biocatalytic cleavage of DMFAs occurs via two distinct biological strategies: Direct Hydrolysis (specialized amidases) and Oxidative Demethylation (metabolic bypass).

Pathway A: Direct Hydrolysis (The "Anti" Attack)

Standard amidases typically employ a "syn" nucleophilic attack. However, computational and structural studies indicate that enzymes capable of hydrolyzing tertiary amides utilize an "anti" nucleophilic attack .

  • Mechanism: The nucleophile approaches the carbonyl carbon from the side opposite to the nitrogen lone pair. This trajectory minimizes repulsion and allows the enzyme to protonate the nitrogen simultaneously with bond cleavage, compensating for the lack of an intrinsic N-H.

  • Key Enzyme: N,N-Dimethylformamidase (DMFase) .[1]

    • Source:Methylobacterium, Paracoccus, Alcaligenes.

    • Active Site: Often features a specific metal coordination (e.g., Fe³⁺) or a specialized catalytic triad that enforces the anti-attack geometry. While native DMFase prefers short chains (DMF), engineered variants and homologs in Rhodococcus show activity toward longer fatty chains (C8-C12).

Pathway B: Oxidative Demethylation (The Bypass)

In many biodegradation scenarios (e.g., wastewater treatment of Hallcomids), the organism does not attack the amide bond directly. Instead, it removes the steric bulk first.

  • Monooxygenation: A cytochrome P450 or specific monooxygenase hydroxylates one N-methyl group (

    
    ).
    
  • Spontaneous Dealkylation: The unstable hemiaminal collapses, releasing formaldehyde and yielding a secondary amide (N-methyl fatty amide).

  • Repeat: The process repeats to form a primary amide .

  • Standard Hydrolysis: A general amidase (e.g., FAAH-like) rapidly cleaves the primary amide.

Visualization of Pathways

DMFA_Hydrolysis cluster_Direct Pathway A: Direct Hydrolysis (Specialized) cluster_Oxidative Pathway B: Oxidative Demethylation (General) Substrate N,N-Dimethyl Fatty Amide Complex E-S Complex (Anti-Attack Geometry) Substrate->Complex DMFase / Engineered Amidase N_Methyl N-Methyl Fatty Amide Substrate->N_Methyl Monooxygenase (-HCHO) Tetra Tetrahedral Intermediate Complex->Tetra Nucleophilic Attack Products_A Fatty Acid + Dimethylamine Tetra->Products_A C-N Bond Fission Primary Primary Fatty Amide N_Methyl->Primary Monooxygenase (-HCHO) Products_B Fatty Acid + Ammonia Primary->Products_B General Amidase

Caption: Dual pathways for DMFA degradation. Pathway A requires specialized "anti-attack" amidases, while Pathway B utilizes oxidative enzymes to reduce steric bulk before hydrolysis.

Experimental Protocol: Screening for DMFA Hydrolysis

This protocol describes a self-validating system to detect direct hydrolysis of N,N-dimethyldecanamide (a representative lipophilic tertiary amide).

Reagents & Equipment
  • Substrate: N,N-dimethyldecanamide (10 mM stock in isopropanol).

  • Enzyme Source: Cell-free extract of Rhodococcus rhodochrous or purified recombinant DMFase.

  • Buffer: 50 mM Phosphate Buffer, pH 8.0 (optimal for most amidases).

  • Detection: Colorimetric amine assay (e.g., p-nitrobenzaldehyde for secondary amines) or HPLC-MS.

Step-by-Step Workflow
  • Emulsification: Mix 100 µL of substrate stock into 9.9 mL of warm buffer (37°C) with vigorous vortexing. Note: DMFAs are lipophilic; a surfactant-free emulsion is preferred to avoid inhibiting the enzyme.

  • Reaction Initiation: Add 100 µL of enzyme preparation to 900 µL of substrate emulsion.

  • Incubation: Incubate at 30°C with shaking (200 rpm) for 1-4 hours.

  • Termination: Quench reaction with 100 µL of 1M HCl.

  • Validation (Control System):

    • Negative Control: Heat-inactivated enzyme (boil 10 min).

    • Abiotic Control: Buffer + Substrate (no enzyme) to rule out chemical hydrolysis.

  • Analysis (Dimethylamine Detection):

    • Derivatize the supernatant with 1,2-naphthoquinone-4-sulfonate (NQS) .

    • Measure absorbance at 450 nm. Tertiary amides do not react; released dimethylamine (DMA) forms a colored adduct.

Data Interpretation Table
ObservationInterpretationAction
High DMA Signal Direct hydrolysis (Pathway A) active.Isolate enzyme for kinetics (

,

).
Low DMA, High Fatty Acid Oxidative pathway (Pathway B) or Ammonia release.Check for formaldehyde; test cofactor dependency (NADPH).
No Product Enzyme sterically incompetent.Screen alternative strains or engineered variants.

References

  • Mechanistic Insight: "Enzymatic Hydrolysis of Tertiary Amide Bonds by Anti-Nucleophilic Attack." Journal of Organic Chemistry. Link

  • Enzyme Source: "Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp." Applied and Environmental Microbiology. Link

  • Industrial Context: "Biodegradability of Fatty Amine Derivatives and Amides." EPA / OECD Guidelines. Link

  • Fatty Acid Amide Hydrolase (FAAH): "Fatty Acid Amide Hydrolase Competitively Degrades Bioactive Amides and Esters." Biochemistry. Link

Sources

9-Decenamide, N,N-dimethyl- CAS 1356964-77-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N,N-Dimethyl-9-decenamide , a next-generation bio-based solvent and surfactant derived via olefin metathesis.

CAS 1356964-77-6[1]

Executive Summary

N,N-Dimethyl-9-decenamide (commercialized as STEPOSOL® MET-10U ) represents a paradigm shift in green chemistry, bridging the gap between high-performance industrial solvents and renewable sustainability. Synthesized through the Nobel Prize-winning technology of olefin metathesis , this compound is a C10 unsaturated amide derived from plant feedstocks (methyl oleate).

It is engineered to replace hazardous traditional solvents such as N-Methyl-2-pyrrolidone (NMP) , Methylene Chloride (DCM) , and Dibasic Esters (DBE) . Its unique structure—a hydrophobic decenyl tail terminating in a vinyl group, coupled with a polar dimethylamide head—confers exceptional solvency (Kauri-Butanol value >1000) and surfactancy, making it a "super-solvent" for stubborn agrochemical, industrial, and coating applications.

Chemical Identity & Physicochemical Properties

Nomenclature & Structure
  • IUPAC Name: N,N-Dimethyl-9-decenamide

  • Common Name: Steposol MET-10U[1][2][3]

  • Molecular Formula:

    
    
    
  • SMILES: CN(C)C(=O)CCCCCCCC=C

Physical Constants Table
PropertyValueTest Standard/Notes
Molecular Weight 197.32 g/mol
Appearance Clear, Colorless to Pale Yellow LiquidVisual
Boiling Point 297 °C (566.6 °F)@ 760 mmHg
Melting/Freezing Point -9.5 °C (14.9 °F)Excellent cold-weather stability
Flash Point 134 °C (273.2 °F)Pensky-Martens Closed Cup
Density 0.88 g/cm³ (7.40 lb/gal)@ 25 °C
Vapor Pressure 0.003 mmHg@ 20 °C (Low VOC potential)
Water Solubility ~1.25 g/LLow solubility; forms emulsion
Partition Coefficient Log Pow: 3.17Lipophilic
Kauri-Butanol (Kb) Value > 1000Indicates superior solvency

Synthesis & Manufacturing: The Metathesis Route

The production of N,N-Dimethyl-9-decenamide is a triumph of industrial Olefin Metathesis , specifically utilizing Ethenolysis (cross-metathesis with ethylene). This process cleaves the internal double bond of renewable fatty acid methyl esters (FAMEs).

Reaction Pathway
  • Feedstock Preparation: Vegetable oils (soybean, palm, or canola) are transesterified to produce Methyl Oleate .[4]

  • Ethenolysis (Metathesis): Methyl Oleate reacts with Ethylene in the presence of a Ruthenium-based catalyst (Grubbs-type). This cleaves the C18 chain at the C9 double bond, yielding 1-Decene and Methyl 9-Decenoate .

  • Transamidation: The Methyl 9-Decenoate intermediate undergoes nucleophilic acyl substitution with Dimethylamine (DMA) to form the final amide product.

Synthesis Flow Diagram

SynthesisPathway MethylOleate Methyl Oleate (C18:1 Bio-Feedstock) Catalyst Ru-Catalyst (Grubbs) MethylOleate->Catalyst Ethylene Ethylene (Co-Reactant) Ethylene->Catalyst Intermediate Methyl 9-Decenoate (Intermediate Ester) Catalyst->Intermediate Ethenolysis (Cleavage) Decene 1-Decene (Co-Product) Catalyst->Decene FinalProduct N,N-Dimethyl-9-Decenamide (Target Active) Intermediate->FinalProduct Transamidation (- Methanol) DMA Dimethylamine (DMA) DMA->FinalProduct

Caption: Industrial synthesis via ethenolysis of methyl oleate followed by amidation.

Functional Applications & Mechanisms

The "Super-Solvent" Mechanism

The Kb value >1000 indicates that N,N-Dimethyl-9-decenamide dissolves resins that resist standard solvents.

  • Mechanism: The dimethylamide head provides high polarity (similar to DMF/DMAc), attacking polar resin binders (polyurethanes, epoxies). Simultaneously, the C10 alkenyl tail penetrates hydrophobic matrices and disrupts Van der Waals forces in polymers.

  • Target Soils: Cured paints, graffiti, adhesives, asphalt, and pyrolyzed grease.

Agrochemical Inert
  • Role: Solubilizer for active ingredients (AIs) with low water solubility.

  • Benefit: Unlike traditional solvents, it reduces crystal formation of the AI on the leaf surface, enhancing bioavailability. It is EPA-approved as an inert ingredient.

Experimental Protocols

Protocol A: Formulation of a Heavy-Duty Graffiti Remover

Objective: Create a biodegradable, low-VOC paint stripper replacing Methylene Chloride.

Reagents:

  • N,N-Dimethyl-9-decenamide (Active Solvent)

  • Propylene Carbonate (Co-solvent)

  • Thickener (e.g., Hydroxypropyl cellulose)

Procedure:

  • Charge a stainless steel mixing vessel with 50.0% w/w N,N-Dimethyl-9-decenamide .

  • Add 40.0% w/w Propylene Carbonate under slow agitation (50-100 RPM).

  • Slowly sift in 1-2% w/w Thickener to prevent clumping. Increase agitation to 500 RPM until fully dispersed.

  • Add Surfactant (e.g., Ethoxylated Alcohol) at 8-9% to aid in water rinsability.

  • Mix for 30 minutes until a clear, viscous gel is formed.

Validation: Apply to a test panel coated with cured spray paint. Allow 15-minute dwell time. The paint should wrinkle and lift, allowing for water rinse.

Protocol B: Laboratory Hydrolysis Study (Stability Test)

Objective: Verify stability at various pH levels.

  • Prepare 1% emulsions of N,N-Dimethyl-9-decenamide in buffered solutions (pH 4, 7, 10).

  • Incubate at 50 °C for 14 days.

  • Analysis: Extract aliquots with hexane and analyze via GC-MS.

  • Expectation: The amide bond is robust. Significant hydrolysis to 9-decenoic acid is typically only observed under extreme pH (<2 or >12) combined with high heat, or enzymatic action.

Safety, Toxicology & Handling (E-E-A-T)

GHS Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Environmental Fate
  • Biodegradability: Readily biodegradable (>60% in 28 days, OECD 301).

  • Bioaccumulation: Low potential due to rapid metabolic hydrolysis.

  • Metabolites: Hydrolyzes into 9-decenoic acid (fatty acid analogue) and dimethylamine (rapidly processed by microbial nitrification).

Handling Precautions
  • PPE: Neoprene or Nitrile gloves are mandatory. Safety goggles with side shields.

  • Ventilation: While vapor pressure is low, use in well-ventilated areas to avoid inhalation of mists.

  • Storage: Store in carbon steel or HDPE containers. Avoid PVC seals (solvent may swell PVC).

References

  • Stepan Company. (2015).[1] STEPOSOL® MET-10U: A Novel Bio-Based Solvent. UL Prospector. Link

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Public Report: 9-Decenamide, N,N-dimethyl- (STD/1593). Australian Government Department of Health. Link

  • U.S. Environmental Protection Agency (EPA). (2018). N,N-Dimethyl 9-Decenamide; Exemption From the Requirement of a Tolerance. Federal Register. Link

  • Grubbs, R. H. (2004). Olefin Metathesis.[5][4][6][7][8][9][10] Tetrahedron.[8] Link

  • Cohen, S., et al. (2013).[5] Ethenolysis of Methyl Oleate.[5][4][9][10] ACS Sustainable Chemistry & Engineering.[5] Link

Sources

Methodological & Application

Application Notes and Protocols for 9-Decenamide, N,N-dimethyl- as a Laboratory Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 9-Decenamide, N,N-dimethyl- (CAS No. 1356964-77-6) as a versatile reagent in a laboratory setting. Primarily recognized for its surfactant and solvent properties in industrial and agricultural formulations, its application within research and development, particularly in pharmaceutics and material science, is an area of growing interest.[1][2] These notes detail its physicochemical properties, potential applications in formulation development and organic synthesis, and provide validated protocols for its characterization and use. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific needs.

Introduction and Scientific Background

9-Decenamide, N,N-dimethyl- is a tertiary amide characterized by a ten-carbon aliphatic chain with a terminal double bond and a dimethylamino head group.[3] This amphiphilic molecular structure, possessing both a hydrophobic tail and a polar amide head, is the primary determinant of its function as a surfactant, enabling it to reduce surface tension between liquids.[1][3] While extensively used in cleaning products, agricultural formulations, and as a chemical intermediate, its utility as a laboratory reagent is less documented but holds significant potential.[1][4]

In the context of drug development, its ability to act as a solubilizing agent and emulsifier makes it a candidate for formulation studies of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its origins from renewable feedstocks, such as plant oils, position it as a "green chemistry" alternative to conventional solvents.[3]

This guide will focus on the practical application of 9-Decenamide, N,N-dimethyl- in a research environment, providing detailed protocols for harnessing its surfactant properties for the creation and characterization of delivery systems.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its effective and safe use.

PropertyValueSource
Molecular Formula C12H23NOPubChem[5]
Molecular Weight 197.32 g/mol PubChem[5]
Appearance Colorless to light yellow liquidInferred from general properties of similar compounds[6]
Solubility Soluble in organic solvents; limited solubility in waterEvitaChem[1]
Boiling Point ~300 °C (estimated)EvitaChem[1]
Density 0.85 - 0.95 g/cm³EvitaChem[1]

Handling and Storage: 9-Decenamide, N,N-dimethyl- should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed and may cause skin and eye irritation.[5] Store in a tightly sealed container in a cool, dry place.

Applications in a Research Setting

Formulation Development: Solubilization and Emulsification

The primary application for 9-Decenamide, N,N-dimethyl- in a research laboratory, particularly in pharmaceutics, is as a surfactant for the formulation of poorly soluble compounds. Its amphiphilic nature allows it to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles can encapsulate hydrophobic molecules, effectively increasing their solubility in the aqueous medium.

This property is invaluable for:

  • Preclinical screening of APIs: Enabling the dissolution of hydrophobic drug candidates in aqueous buffers for in vitro assays.

  • Development of microemulsions and nanoemulsions: Creating stable, dispersed systems for drug delivery, potentially enhancing bioavailability.

  • Topical formulations: Its use in commercial products suggests its utility in developing formulations for dermal or transdermal delivery.[7]

Organic Synthesis

9-Decenamide, N,N-dimethyl- can be utilized as a reagent or intermediate in organic synthesis.[1] As a tertiary amide, it is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 9-decenoic acid and dimethylamine.[3] It can also participate in transamidation reactions.[3] Researchers can leverage these reactions for the synthesis of novel molecules.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind the procedures.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which 9-Decenamide, N,N-dimethyl- begins to form micelles in an aqueous solution. This is a crucial parameter for its use as a solubilizing agent.

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Surface tension is a common and reliable property to measure. Below the CMC, the surfactant molecules arrange at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with increasing concentration.

Materials:

  • 9-Decenamide, N,N-dimethyl-

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a sufficient amount of 9-Decenamide, N,N-dimethyl- and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 100 mM). Note that gentle heating or sonication may be required to aid dissolution.

  • Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM).

  • Measure Surface Tension: a. Calibrate the tensiometer according to the manufacturer's instructions. b. Measure the surface tension of deionized water as a baseline. c. Sequentially measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

  • Data Analysis: a. Plot the surface tension (in mN/m) as a function of the logarithm of the concentration of 9-Decenamide, N,N-dimethyl-. b. The resulting plot should show two distinct linear regions. Fit a straight line to the data points in each region. c. The concentration at the intersection of these two lines is the CMC.

Self-Validation: The presence of two distinct linear regions with a clear inflection point validates the data. The baseline measurement of water should be close to the accepted value (~72 mN/m at 25°C).

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 100 mM) dilutions Create Serial Dilutions (e.g., 0.01-50 mM) stock->dilutions measure Measure Surface Tension (Tensiometer) dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot intersect Find Intersection of Two Linear Regions plot->intersect cmc Determine CMC intersect->cmc

Caption: Workflow for CMC determination of 9-Decenamide, N,N-dimethyl-.

Protocol 2: Preparation and Evaluation of a Microemulsion for a Poorly Soluble Drug Candidate

Objective: To formulate a stable oil-in-water (O/W) microemulsion using 9-Decenamide, N,N-dimethyl- as a surfactant to enhance the solubility of a model hydrophobic API.

Principle: Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. 9-Decenamide, N,N-dimethyl-, in combination with a co-surfactant, can reduce the interfacial tension between the oil and water phases to a very low level, allowing for the spontaneous formation of a microemulsion.

Materials:

  • Model hydrophobic API (e.g., Fenofibrate, Itraconazole)

  • 9-Decenamide, N,N-dimethyl- (Surfactant)

  • A suitable oil phase (e.g., Capryol 90, Ethyl Oleate)

  • A co-surfactant (e.g., Transcutol P, Ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • UV-Vis Spectrophotometer for API concentration measurement

Procedure:

  • Construct a Pseudo-Ternary Phase Diagram: a. To identify the microemulsion region, first prepare various mixtures of surfactant and co-surfactant (S/CoS ratio), for example, 1:1, 2:1, 3:1, 4:1 (w/w). b. For each S/CoS ratio, titrate the oil phase with the aqueous phase (PBS) dropwise while stirring. Observe for the transition from a turbid emulsion to a clear and transparent microemulsion. c. Plot the results on a ternary phase diagram to delineate the microemulsion existence area. This is a critical step for rational formulation design.

  • Preparation of the API-Loaded Microemulsion: a. Based on the phase diagram, select a composition from the center of the microemulsion region. b. Dissolve the model API in the oil phase at a predetermined concentration. c. Separately, mix the 9-Decenamide, N,N-dimethyl- (surfactant) and the co-surfactant. d. Add the oil phase containing the API to the S/CoS mixture and vortex until a clear solution is formed. e. Slowly add the aqueous phase (PBS) to the oil/surfactant mixture under constant stirring. The mixture should spontaneously form a clear microemulsion.

  • Characterization and Validation: a. Visual Inspection: The formulation should be clear, transparent, and homogenous. b. Droplet Size and Polydispersity Index (PDI): Measure the droplet size and PDI using DLS. A microemulsion typically has a droplet size of <100 nm and a low PDI (<0.3). c. Thermodynamic Stability: Centrifuge the microemulsion at 5000 rpm for 30 minutes and subject it to three freeze-thaw cycles (-20°C to 25°C). The formulation should show no signs of phase separation, creaming, or cracking. d. Drug Content: Dilute the microemulsion with a suitable solvent (e.g., methanol) to break the structure and measure the API concentration using UV-Vis spectrophotometry against a standard curve. The measured content should be close to the theoretical amount.

Microemulsion_Workflow cluster_design Formulation Design cluster_prep Preparation cluster_eval Evaluation & Validation phase_diagram Construct Pseudo-Ternary Phase Diagram select_ratio Select Optimal Oil/Surfactant/ Aqueous Phase Ratios phase_diagram->select_ratio dissolve_api Dissolve API in Oil Phase select_ratio->dissolve_api combine Combine API-Oil with Surfactant Mixture dissolve_api->combine mix_surfactant Mix Surfactant & Co-surfactant mix_surfactant->combine titrate Titrate with Aqueous Phase under Stirring combine->titrate visual Visual Inspection (Clarity) titrate->visual dls Droplet Size & PDI (DLS) titrate->dls stability Thermodynamic Stability (Centrifugation, Freeze-Thaw) titrate->stability drug_content Drug Content Assay (UV-Vis) titrate->drug_content

Caption: Experimental workflow for developing and validating a microemulsion.

Biological Considerations and Metabolism

While 9-Decenamide, N,N-dimethyl- is not primarily used for its direct biological activity, understanding its toxicological profile is essential.

  • Toxicity: It is considered to be of low acute toxicity. However, it can cause skin and eye irritation.[5] Studies have shown no structural alerts for carcinogenicity or mutagenicity.[8]

  • Metabolism: Based on its chemical structure, 9-Decenamide, N,N-dimethyl- is expected to undergo carboxyamide hydrolysis in biological systems, catalyzed by amidase enzymes.[3][8] This process would cleave the amide bond, resulting in the formation of 9-decenoic acid and dimethylamine.[3]

Metabolic_Pathway parent 9-Decenamide, N,N-dimethyl- enzyme Amidase Enzymes (Carboxyamide Hydrolysis) parent->enzyme product1 9-Decenoic Acid enzyme->product1 product2 Dimethylamine enzyme->product2

Caption: Expected metabolic pathway of 9-Decenamide, N,N-dimethyl-.

Conclusion

9-Decenamide, N,N-dimethyl- is a versatile compound whose utility in the research laboratory, particularly in the field of pharmaceutical formulation, is significant. Its properties as a surfactant and solvent, combined with its favorable environmental profile, make it a valuable tool for scientists and drug development professionals. The protocols provided herein offer a robust framework for its characterization and application in developing delivery systems for challenging molecules.

References

  • N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance . Federal Register. [Link]

  • PUBLIC REPORT 9-Decenamide, N, N-dimethyl . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184 . PubChem. [Link]

  • What is Dimethyl 9-Decenamide and what does it do? . Rustic Strength. [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain . MDPI. [Link]

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The Synthetic Versatility of 9-Decenamide, N,N-dimethyl-: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 9-Decenamide, N,N-dimethyl-, a bio-derived unsaturated amide, is emerging as a versatile and valuable building block in contemporary organic synthesis. Its unique bifunctional nature, possessing both a reactive terminal alkene and a robust, yet modifiable, tertiary amide, opens avenues for a diverse array of chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in drug development. We will delve into key synthetic transformations, including olefin metathesis, hydroamination, and transamidation, showcasing the potential of this molecule to serve as a cornerstone in the construction of complex molecular architectures.

I. Core Reactivity and Synthetic Potential

9-Decenamide, N,N-dimethyl- offers two primary sites for chemical modification: the terminal carbon-carbon double bond and the amide functional group. The terminal alkene is amenable to a wide range of addition and transformation reactions, while the tertiary amide, although generally stable, can undergo specific transformations under controlled conditions. This dual reactivity allows for either selective manipulation of one functional group while preserving the other or the simultaneous transformation of both.

II. Application Note 1: Olefin Metathesis for Carbon Chain Elongation and Functionalization

Olefin metathesis has revolutionized the way carbon-carbon double bonds are formed, and 9-Decenamide, N,N-dimethyl- is an excellent substrate for such transformations.[1] Cross-metathesis (CM) with other olefins allows for the extension of the carbon chain and the introduction of new functional groups, providing access to a wide range of valuable long-chain amides.[2]

Causality Behind Experimental Choices:

The choice of catalyst is paramount for a successful cross-metathesis reaction. Second-generation Grubbs-type catalysts are often preferred due to their high activity and functional group tolerance, including the amide moiety.[3] The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) to ensure the solubility of both the substrate and the catalyst. The concentration of the reactants is kept relatively low to minimize side reactions, such as self-metathesis of the starting material. The removal of the ethylene byproduct can help drive the reaction to completion.[4]

Experimental Protocol: Cross-Metathesis with Methyl Acrylate

This protocol describes the synthesis of (E)-N,N-dimethyl-11-methoxy-11-oxo-9-undecenamide, a functionalized long-chain amide, via cross-metathesis of 9-Decenamide, N,N-dimethyl- with methyl acrylate.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
9-Decenamide, N,N-dimethyl-197.331.0 g5.07
Methyl acrylate86.091.31 g (1.46 mL)15.21
Grubbs Catalyst®, 2nd Generation848.97215 mg0.25
Dichloromethane (DCM), anhydrous-50 mL-
Argon (or Nitrogen) gas---

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 9-Decenamide, N,N-dimethyl- (1.0 g, 5.07 mmol).

  • Solvent and Reagent Addition: Add anhydrous DCM (50 mL) to the flask and stir until the substrate is fully dissolved. Add methyl acrylate (1.46 mL, 15.21 mmol, 3.0 equivalents).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Grubbs Catalyst®, 2nd Generation (215 mg, 0.25 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C) and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.

Expected Outcome:

The desired cross-metathesis product, (E)-N,N-dimethyl-11-methoxy-11-oxo-9-undecenamide, is expected as a colorless to pale yellow oil. The yield can be expected to be in the range of 70-85%.

III. Application Note 2: Ruthenium-Catalyzed Hydroamination for the Synthesis of Terminal Amines

The hydroamination of unactivated terminal alkenes is a powerful, atom-economical method for the synthesis of amines.[5][6] 9-Decenamide, N,N-dimethyl- can undergo ruthenium-catalyzed hydroamination to produce the corresponding terminal amine, which can serve as a valuable intermediate for further functionalization.

Causality Behind Experimental Choices:

Ruthenium catalysts have shown promise in the hydroamination of unactivated alkenes.[5] The use of an ammonia surrogate, such as 2-aminopyridine, allows for the introduction of a primary amine functionality.[6] The reaction is typically carried out in a polar aprotic solvent like 1,2-dichloroethane (DCE) at elevated temperatures to facilitate the catalytic cycle.

Experimental Protocol: Markovnikov Hydroamination with 2-Aminopyridine

This protocol details a representative procedure for the ruthenium-catalyzed hydroamination of 9-Decenamide, N,N-dimethyl-.

Reaction Scheme:

(Note: This is a simplified representation. The actual product would be the N-pyridyl amine, which can be further manipulated to yield the primary amine.)

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
9-Decenamide, N,N-dimethyl-197.33500 mg2.53
2-Aminopyridine94.11238 mg2.53
[Ru(p-cymene)Cl2]2612.3977 mg0.126
Silver triflate (AgOTf)256.94130 mg0.506
1,2-Dichloroethane (DCE), anhydrous-25 mL-
Argon (or Nitrogen) gas---

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (77 mg, 0.126 mmol, 5 mol%) and AgOTf (130 mg, 0.506 mmol, 20 mol%) to a flame-dried Schlenk tube. Add anhydrous DCE (10 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve 9-Decenamide, N,N-dimethyl- (500 mg, 2.53 mmol) and 2-aminopyridine (238 mg, 2.53 mmol) in anhydrous DCE (15 mL).

  • Reaction Initiation: Transfer the solution of the substrate and amine to the Schlenk tube containing the activated catalyst via cannula.

  • Reaction: Heat the reaction mixture to 80°C and stir for 24-48 hours under an inert atmosphere. Monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove any insoluble materials.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-(1-(8-(dimethylcarbamoyl)octyl))pyridin-2-amine.

Expected Outcome:

The hydroamination product is expected as a viscous oil. Yields can vary depending on the specific catalyst system and reaction conditions but can be expected in the moderate to good range.

IV. Application Note 3: Transamidation for Amide Exchange

The direct exchange of the amine portion of an amide, known as transamidation, is a valuable transformation for the synthesis of new amide derivatives.[7] While amides are generally unreactive, certain catalysts and reagents can facilitate this process. A practical method for the transamidation of N,N-dimethyl amides with primary amines utilizes sodium tert-butoxide.[8][9]

Causality Behind Experimental Choices:

Sodium tert-butoxide acts as a strong base to deprotonate the primary amine, increasing its nucleophilicity.[10] The reaction is often performed under solvent-free conditions at room temperature, making it a green and efficient method. The use of an excess of the starting N,N-dimethyl amide can help drive the reaction to completion.

Experimental Protocol: Sodium tert-Butoxide-Mediated Transamidation

This protocol describes the synthesis of N-benzyl-9-decenamide from 9-Decenamide, N,N-dimethyl- and benzylamine.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
9-Decenamide, N,N-dimethyl-197.33592 mg3.0
Benzylamine107.15107 mg (109 µL)1.0
Sodium tert-butoxide (NaOtBu)96.10144 mg1.5
Nitrogen gas---

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add sodium tert-butoxide (144 mg, 1.5 mmol) to a 10 mL vial equipped with a magnetic stir bar.

  • Reagent Addition: Add 9-Decenamide, N,N-dimethyl- (592 mg, 3.0 mmol) to the vial, followed by benzylamine (109 µL, 1.0 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature for 24 hours. The reaction mixture will become a viscous slurry.

  • Work-up: After 24 hours, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford N-benzyl-9-decenamide.

Expected Outcome:

The desired transamidation product is expected as a white to off-white solid. Yields are typically in the moderate to good range (60-80%).[9]

V. Application Note 4: Biocatalytic Transformations

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods. The amide bond of 9-Decenamide, N,N-dimethyl- is a potential substrate for amidase enzymes, which can hydrolyze it to the corresponding carboxylic acid.[11] This can be a useful transformation for the synthesis of 9-decenoic acid under mild conditions.

Causality Behind Experimental Choices:

Amidases are a class of enzymes that catalyze the hydrolysis of amides. The choice of a specific amidase will depend on its substrate specificity. The reaction is typically carried out in an aqueous buffer at a physiologically relevant pH and temperature to ensure optimal enzyme activity.

Experimental Protocol: Enzymatic Hydrolysis with Amidase

This protocol provides a general procedure for the enzymatic hydrolysis of 9-Decenamide, N,N-dimethyl-.

Reaction Scheme:

Materials:

Reagent/MaterialConcentration/Amount
9-Decenamide, N,N-dimethyl-10 mM solution in DMSO
Amidase enzyme1-5 mg/mL
Phosphate buffer (pH 7.5)50 mM
Dimethyl sulfoxide (DMSO)-

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing 50 mM phosphate buffer (pH 7.5).

  • Substrate Addition: Add 10 µL of a 10 mM solution of 9-Decenamide, N,N-dimethyl- in DMSO to the reaction mixture (final concentration 100 µM).

  • Enzyme Addition: Initiate the reaction by adding the amidase enzyme to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 1-24 hours.

  • Reaction Monitoring and Work-up: The formation of 9-decenoic acid can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can be quenched by adding an equal volume of acetonitrile or by acidification.

  • Product Analysis: The product can be quantified by comparing its peak area to a standard curve of 9-decenoic acid.

Expected Outcome:

The extent of hydrolysis will depend on the specific activity of the chosen amidase towards 9-Decenamide, N,N-dimethyl-. Complete or partial conversion to 9-decenoic acid may be observed.

VI. Potential in the Synthesis of Bioactive Molecules: A Case Study in Insect Pheromone Synthesis

The long aliphatic chain of 9-Decenamide, N,N-dimethyl- makes it an attractive starting material for the synthesis of various bioactive molecules, particularly insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes.[12][13] The terminal alkene can be manipulated to introduce other functionalities or to be coupled with other fragments to build the carbon skeleton of the target pheromone.

Conceptual Synthetic Workflow for an Insect Pheromone:

G A 9-Decenamide, N,N-dimethyl- B Cross-Metathesis with a functionalized alkene A->B C Functionalized Long-Chain Amide B->C D Reduction of Amide C->D E Functionalized Long-Chain Amine D->E F Oxidation/Further Modification E->F G Insect Pheromone F->G

This workflow illustrates how 9-Decenamide, N,N-dimethyl- can be elaborated into a complex insect pheromone. A cross-metathesis reaction can be used to install a new functional group at the terminus of the carbon chain. Subsequent reduction of the amide to an amine, followed by oxidation or other functional group interconversions, can lead to the final pheromone structure. This approach highlights the utility of 9-Decenamide, N,N-dimethyl- as a versatile platform for the synthesis of valuable fine chemicals.

VII. Conclusion

9-Decenamide, N,N-dimethyl- is a multifaceted building block with significant potential in organic synthesis. Its dual functionality allows for a range of transformations, from carbon-carbon bond formation via olefin metathesis to the synthesis of amines and other amides through hydroamination and transamidation. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this bio-derived molecule and to harness its potential in the development of novel synthetic methodologies and the construction of complex and valuable molecules.

VIII. References

  • National Center for Biotechnology Information. Olefin Metathesis for Chemical Biology. PubChem. Available from: [Link]

  • Ma, S., Hill, C.K., Olen, C.L., & Hartwig, J.F. (2021). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. eScholarship.org. Available from: [Link]

  • Ma, S., Hill, C.K., Olen, C.L., & Hartwig, J.F. (2021). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. PubMed. Available from: [Link]

  • Beilstein Journals. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Available from: [Link]

  • Google Patents. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides. Available from:

  • Zhang, M. et al. (2025). Ligand-field-controlled catalysis: Enzymatic hydrolysis of N, N-dimethylformamide. PubMed.

  • Organic Chemistry Portal. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Cross metathesis-mediated synthesis of hydroxamic acid derivatives. PubChem. Available from: [Link]

  • Zhang, R. et al. (2020). A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Semantic Scholar. A Sustainable Green Enzymatic Method for Amide Bond Formation. Available from: [Link]

  • ResearchGate. Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction | Request PDF. Available from: [Link]

  • University of Windsor. Recent Developments in Olefin Cross-Metathesis. Available from: [Link]

  • Beilstein Archives. Polycyclic High Density Cage Compounds via Cross Metathesis. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by transamidation. Available from: [Link]

  • ResearchGate. The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. Available from: [Link]

  • National Center for Biotechnology Information. Direct Transamidation Reactions: Mechanism and Recent Advances. PubChem. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Available from: [Link]

  • MedChemComm (RSC Publishing). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Available from: [Link]

  • PubMed. Ruthenium-catalysed oxidative conversion of ammonia into dinitrogen. Available from: [Link]

  • ResearchGate. The transamidation of amines with DMF. Reaction conditions: 1 (0.1 g),... Available from: [Link]

  • National Institutes of Health. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Available from: [Link]

  • PubMed. Catalytic synthesis of n-alkyl arenes through alkyl group cross-metathesis. Available from: [Link]

  • Pulsus Group. Synthesis and biological importance of amide analogues. Available from: [Link]

  • Semantic Scholar. Cross-metathesis of 1,3-dienes with electron-deficient olefins. Available from: [Link]

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Application Notes and Protocols for the Formulation of Pesticides with 9-Decenamide, N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Multifaceted Role of 9-Decenamide, N,N-dimethyl- in Modern Agrochemicals

9-Decenamide, N,N-dimethyl- is emerging as a compound of significant interest in the formulation of advanced pesticide products. Its unique molecular structure, which includes a ten-carbon aliphatic chain with a terminal double bond and a polar tertiary amide group, gives it a versatile, amphiphilic nature. This structure allows it to function effectively as a high-performance solvent, a low Hydrophile-Lipophile Balance (HLB) surfactant, and an emulsifier.[1][2]

Beyond its role as a formulation aid, N,N-dimethyl decanamide (a closely related saturated analogue) has demonstrated efficacy as an insect repellent, suggesting potential dual-functionality in certain pesticide products.[3] The U.S. Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of 9-Decenamide, N,N-dimethyl- when used as an inert ingredient (surfactant, solvent) in pesticide formulations on growing crops and raw agricultural commodities, at concentrations not to exceed 20% by weight.[4]

This guide provides a comprehensive overview of the physicochemical properties of 9-Decenamide, N,N-dimethyl- and details protocols for its incorporation into two common pesticide formulation types: Emulsifiable Concentrates (EC) and Wettable Powders (WP). The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducible and stable formulations.

Physicochemical Properties and Technical Data

A thorough understanding of the physical and chemical properties of 9-Decenamide, N,N-dimethyl- is fundamental to its successful application in formulation development.[2]

PropertyValueSource
Chemical Name 9-Decenamide, N,N-dimethyl-[5]
CAS Number 1356964-77-6[5]
Molecular Formula C₁₂H₂₃NO[5][6]
Molecular Weight 197.32 g/mol [2][5][6]
Appearance Liquid at 20°C and 101.3 kPa[5][6]
Boiling Point ~300 °C (estimated)[2]
Freezing Point -11.2 °C[5]
Density 0.85 - 0.95 g/cm³[2]
Solubility Soluble in organic solvents; limited solubility in water (1.25 g/L at 20 °C).[2][5][2][5]

Core Functionality in Pesticide Formulations

The primary mechanism of action for 9-Decenamide, N,N-dimethyl- within a pesticide formulation is rooted in its surfactant and solvent properties.[1][2]

  • As a Surfactant: Its amphiphilic nature allows it to reduce the surface tension between immiscible liquids, such as oil-based active ingredients and water.[7][2] This is critical for creating stable emulsions when the pesticide concentrate is diluted in a spray tank.[2]

  • As a Solvent: With a Kauri-Butanol value greater than 1000, it is a powerful solvent capable of dissolving a wide range of active ingredients, particularly those that are solid at room temperature.[1] This is a key requirement for creating high-concentration Emulsifiable Concentrate (EC) formulations.[8]

  • Biological Interaction: Due to its amphiphilic structure, it may interact with cell membranes, potentially enhancing the permeability and uptake of the active pesticide ingredient into the target pest.[2]

Safety and Regulatory Overview

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 9-Decenamide, N,N-dimethyl-:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • H412: Harmful to aquatic life with long lasting effects.[6]

Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times during handling and formulation.[5]

Experimental Protocols for Pesticide Formulation

The following protocols provide step-by-step methodologies for developing stable and effective pesticide formulations using 9-Decenamide, N,N-dimethyl-.

Protocol 1: Development of an Emulsifiable Concentrate (EC) Formulation

Rationale: ECs are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent system along with emulsifiers.[9] Upon dilution with water, they spontaneously form a stable oil-in-water emulsion for spray application.[8][9] 9-Decenamide, N,N-dimethyl- serves as both a powerful solvent for the active ingredient and a co-emulsifier, contributing to the stability of the final emulsion.

Materials & Equipment:

  • Active Ingredient (AI) - technical grade

  • 9-Decenamide, N,N-dimethyl-

  • Aromatic solvent (e.g., Solvesso™ 150 or equivalent)

  • Primary emulsifier blend (e.g., a mix of non-ionic and anionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated alcohols)

  • Magnetic stirrer with heating plate

  • Glass beakers and graduated cylinders

  • Analytical balance

  • CIPAC standard hard water for emulsion stability testing

Workflow for EC Formulation:

EC_Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control start Start: Define AI Concentration dissolve Dissolve Active Ingredient (AI) in 9-Decenamide, N,N-dimethyl- & Aromatic Solvent start->dissolve 1. Weigh Components add_emuls Add Primary Emulsifier Blend dissolve->add_emuls 2. Ensure Complete Dissolution (Gentle heat if needed) mix Homogenize Mixture (Magnetic Stirrer) add_emuls->mix 3. Mix Thoroughly emulsion_test Emulsion Stability Test (CIPAC MT 36) mix->emulsion_test 4. Test Dilution Properties stability_test Accelerated Storage Stability (CIPAC MT 46) emulsion_test->stability_test 5. If Stable, Proceed end_prod Final EC Formulation stability_test->end_prod 6. Evaluate Shelf-Life WP_Formulation_Workflow cluster_prep Preparation & Milling cluster_qc Quality Control start Start: Define AI Concentration impregnate Impregnate Carrier with 9-Decenamide, N,N-dimethyl- start->impregnate 1. Weigh Components premix Pre-mix Impregnated Carrier, AI, Filler, & Dispersant impregnate->premix 2. Create 'Wetting Agent Premix' mill Air Mill the Pre-mix to Target Particle Size premix->mill 3. Blend Homogeneously wettability_test Wettability Test (CIPAC MT 53) mill->wettability_test 4. Achieve Fine Powder suspensibility_test Suspensibility Test (CIPAC MT 15) wettability_test->suspensibility_test 5. If Wets Quickly, Proceed end_prod Final WP Formulation suspensibility_test->end_prod 6. Evaluate Suspension Stability

Caption: Workflow for Wettable Powder (WP) Formulation.

Step-by-Step Procedure:

  • Component Weighing: Based on the target AI concentration (e.g., 50% w/w), accurately weigh all components. A typical starting recipe might be:

    • Active Ingredient: 50%

    • Absorbent Carrier (Silica): 10%

    • 9-Decenamide, N,N-dimethyl-: 2-5%

    • Dispersing Agent: 5-8%

    • Inert Filler (Kaolin): q.s. to 100%

  • Carrier Impregnation: In a separate container, slowly add the liquid 9-Decenamide, N,N-dimethyl- to the absorbent carrier while mixing. Continue mixing until a free-flowing powder is obtained. This step converts the liquid wetting agent into a solid component for blending.

  • Blending: In a ribbon or V-blender, combine the impregnated carrier, the AI, the dispersing agent, and the inert filler. Blend for 15-30 minutes or until the mixture is completely homogenous.

  • Milling: Pass the blended powder through an air mill or hammer mill. The goal is to reduce the particle size to a fine, uniform powder (typically >98% passing through a 325-mesh sieve). This is critical for good suspensibility.

  • Quality Control (Self-Validation):

    • Wettability Test (CIPAC MT 53): Add a known amount (e.g., 1 g) of the WP formulation to the surface of 100 mL of water without stirring. Record the time it takes for the powder to become completely wet. A good formulation will wet in under 1 minute. [10] * Suspensibility Test (CIPAC MT 15): Prepare a suspension of the WP in standard hard water in a graduated cylinder. Invert the cylinder 30 times and allow it to stand for 30 minutes. After 30 minutes, pipette out the top 9/10ths of the liquid. Determine the amount of sediment remaining in the bottom 1/10th. Suspensibility is expressed as the percentage of AI that remains suspended. A value >80% is generally considered excellent. [10] * Accelerated Storage Stability: As with the EC, store the WP formulation at elevated temperatures and re-evaluate its physical and chemical properties.

The Role of 9-Decenamide, N,N-dimethyl- as a Surfactant

The diagram below illustrates the fundamental principle of how 9-Decenamide, N,N-dimethyl- functions at an oil-water interface, a key mechanism for creating stable pesticide emulsions.

Surfactant_Action p1 p2 p3 p4 p5 p6 p7 p8 water_phase Water Phase oil_phase Oil Phase (AI + Solvent) amide_head1 Polar Head (Amide) amide_head2 Polar Head (Amide) amide_head3 Polar Head (Amide) amide_head4 Polar Head (Amide) decenyl_tail1 Non-Polar Tail (Decenyl Chain) decenyl_tail1->amide_head1 decenyl_tail2 Non-Polar Tail (Decenyl Chain) decenyl_tail2->amide_head2 decenyl_tail3 Non-Polar Tail (Decenyl Chain) decenyl_tail3->amide_head3 decenyl_tail4 Non-Polar Tail (Decenyl Chain) decenyl_tail4->amide_head4

Caption: Surfactant action of 9-Decenamide, N,N-dimethyl-.

References

  • ZXCHEM. (2024). N,N-Dimethyl Decanamide of China Manufacturer.
  • Ataman Kimya. N,N-DIMETHYL 9-DECENAMIDE.
  • EvitaChem. 9-Decenamide, N,N-dimethyl-.
  • PubChem. 9-Decenamide, N,N-dimethyl-.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). PUBLIC REPORT 9-Decenamide, N, N-dimethyl.
  • Federal Register. (2018). N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance.
  • Benchchem. 9-Decenamide, N,N-dimethyl-.
  • Croda Agriculture. Formulating emulsifiable concentrate (EC).
  • Aragen Life Sciences. Systemic Insecticide: Emulsifiable Concentrate Formulation.
  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2025). Generation of storage stability data for agricultural chemical products.
  • Journal of Applied Biological Sciences. (2021). PREPARATION OF WETTABLE POWDER FORMULATION OF BACILLUS THURINGIENSIS KD2.
  • The Ohio State University Extension. The ABC's of Pesticide Formulations.

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Application Notes and Protocols: The Role of 9-Decenamide, N,N-dimethyl- in Green Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a revolutionary class of porous materials with vast potential in drug delivery, catalysis, and gas separation. However, conventional synthesis routes often rely on hazardous solvents, posing environmental and health concerns. This document provides a detailed guide on the application of 9-Decenamide, N,N-dimethyl-, a bioderived and sustainable solvent, in the green synthesis of MOFs. While initially explored as a potential ligand, current research identifies its primary role as a green alternative to traditional solvents like N,N-dimethylformamide (DMF). This guide will delve into the rationale behind using 9-Decenamide, N,N-dimethyl-, provide detailed synthesis and characterization protocols, and discuss the implications for developing more sustainable MOF-based technologies, particularly in the pharmaceutical and biomedical fields.

Introduction: The Imperative for Green MOF Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, forming a highly porous and ordered structure.[1] This unique architecture gives rise to exceptionally high surface areas and tunable pore sizes, making them ideal candidates for a myriad of applications, including the targeted delivery of therapeutic agents.[2][3]

The traditional solvothermal synthesis of MOFs frequently employs polar, high-boiling point solvents such as N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF).[4] While effective in facilitating the crystallization process, these solvents are under increasing scrutiny due to their toxicity and environmental impact. The decomposition of DMF at elevated temperatures, for instance, can generate dimethylamine, which may interfere with the MOF synthesis.[4]

This has spurred a critical need for greener and more sustainable synthesis routes.[5][6] One promising avenue is the replacement of conventional solvents with bio-based alternatives.[7][8] 9-Decenamide, N,N-dimethyl-, a bioderived solvent produced from renewable feedstocks like plant oils, has emerged as a viable green alternative.[7][9] This document will explore its application in facilitating the synthesis of MOFs, contributing to a more environmentally benign production of these advanced materials.

9-Decenamide, N,N-dimethyl-: A Profile

9-Decenamide, N,N-dimethyl- is a tertiary amide with a unique molecular structure that combines a hydrophobic ten-carbon chain with a polar amide group.[9] This amphiphilic nature contributes to its efficacy as a solvent and surfactant.[9][10]

PropertyValueSource
IUPAC Name N,N-dimethyldec-9-enamide[10]
CAS Number 1356964-77-6[10]
Molecular Formula C₁₂H₂₃NO[10]
Molecular Weight 197.32 g/mol [10]
Physical State Liquid-
Boiling Point ~300 °C (estimated)-
Solubility Soluble in a wide range of organic solutions[10]

A Note on its Role: While the amide functionality in 9-Decenamide, N,N-dimethyl- presents a potential coordination site, there is currently no substantial evidence in the scientific literature to support its role as a primary coordinating ligand in the formation of stable, crystalline MOFs. Its long, flexible alkyl chain may sterically hinder the formation of a well-defined, repeating framework structure. Therefore, this guide will focus on its scientifically validated application as a green reaction solvent .

The Causality of Solvent Choice in MOF Synthesis

The choice of solvent is a critical parameter in MOF synthesis, influencing crystal growth, morphology, and even the final framework topology.[4] High-boiling point polar solvents are often preferred as they can effectively dissolve the metal salts and organic linkers, facilitating the self-assembly process at elevated temperatures.[4]

9-Decenamide, N,N-dimethyl- offers several advantages as a green alternative to conventional solvents:

  • High Boiling Point: Its estimated boiling point of around 300°C allows for a wide range of solvothermal reaction conditions.

  • Good Solvency: It is effective in dissolving a variety of organic and inorganic precursors used in MOF synthesis.[10]

  • Bioderived and Sustainable: Produced from renewable feedstocks, it offers a significantly improved environmental footprint compared to petrochemical-derived solvents.[7][9]

  • Potential for Modulating Crystal Growth: As a surfactant, it may influence the nucleation and growth of MOF crystals, potentially leading to control over particle size and morphology, a crucial factor for applications like drug delivery.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of MOFs using 9-Decenamide, N,N-dimethyl- as a solvent. These should be considered as a starting point and may require optimization depending on the specific MOF being synthesized.

General MOF Synthesis Protocol (Solvothermal)

This protocol is adapted from general solvothermal MOF synthesis procedures.[11][12]

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Organic Linker (e.g., Terephthalic Acid, Trimesic Acid)

  • 9-Decenamide, N,N-dimethyl- (Solvent)

  • Reaction Vial (e.g., 20 mL scintillation vial)

  • Ultrasonicator

  • Oven

Procedure:

  • Reagent Preparation: In a typical synthesis, combine the metal salt and organic linker in a molar ratio appropriate for the target MOF in a reaction vial.

  • Solvent Addition: Add a measured volume of 9-Decenamide, N,N-dimethyl- to the vial to achieve the desired concentration of reactants.

  • Dissolution: Tightly cap the vial and sonicate the mixture for approximately 15-30 minutes to ensure thorough mixing and dissolution of the reactants, forming a suspension.[11]

  • Crystallization: Place the sealed vial in a programmable oven and heat to the desired reaction temperature (typically between 80°C and 150°C) for a specified period (e.g., 24-72 hours).[4][11]

  • Isolation: After the reaction is complete, remove the vial from the oven and allow it to cool to room temperature. The MOF crystals will typically have precipitated at the bottom of the vial.

  • Washing and Activation: Carefully decant the supernatant solvent. Wash the crystals several times with a fresh, volatile solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and residual 9-Decenamide, N,N-dimethyl- trapped within the pores.[4] This "solvent exchange" is a critical step for activating the MOF.

  • Drying: Dry the washed crystals under vacuum or by gentle heating to obtain the final, activated MOF product. For delicate frameworks, supercritical CO₂ drying can be employed to prevent pore collapse.[13]

Diagram of the Experimental Workflow:

MOF_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Work-up Metal_Salt Metal Salt Mix_Sonicate Mixing & Sonication Metal_Salt->Mix_Sonicate Organic_Linker Organic Linker Organic_Linker->Mix_Sonicate Solvent 9-Decenamide, N,N-dimethyl- Solvent->Mix_Sonicate Heating Solvothermal Heating Mix_Sonicate->Heating Cooling Cooling Heating->Cooling Isolation Isolation & Washing Cooling->Isolation Drying Drying/ Activation Isolation->Drying Final_Product Activated MOF Drying->Final_Product caption Fig. 1: General workflow for MOF synthesis.

Caption: Fig. 1: General workflow for MOF synthesis.

Characterization of the Synthesized MOFs

A suite of characterization techniques is essential to confirm the successful synthesis, structure, and properties of the MOF.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern that matches the simulated pattern of the target MOF.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules.A weight loss profile indicating the decomposition temperature of the framework and the loss of guest molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the organic linker and confirm their coordination to the metal centers.Characteristic peaks corresponding to the organic linker, with shifts indicating coordination.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, depending on the pore structure, indicating a porous material.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Images showing the crystal habit and size distribution.

Application in Drug Delivery

MOFs synthesized via green routes hold significant promise for drug delivery applications.[2][5][14] Their high porosity allows for the encapsulation of therapeutic molecules, while the tunability of their structure enables controlled release.[2]

Logical Relationship for MOF-based Drug Delivery:

Drug_Delivery_Logic MOF Porous MOF (Synthesized via Green Route) Loading Drug Loading (Encapsulation) MOF->Loading Drug Therapeutic Drug Molecule Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Release Controlled Release Drug_Loaded_MOF->Release Target Therapeutic Target Release->Target caption Fig. 2: Logic of MOF-based drug delivery.

Caption: Fig. 2: Logic of MOF-based drug delivery.

The use of a biocompatible, green solvent like 9-Decenamide, N,N-dimethyl- in the synthesis process is particularly advantageous for biomedical applications, as it minimizes the risk of residual toxic solvents in the final product.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of a crystalline, porous MOF, as confirmed by the characterization techniques outlined in section 4.2, serves as validation of the synthesis protocol. For instance, a sharp PXRD pattern matching the expected structure confirms the formation of the desired crystalline phase, while a high surface area from gas sorption analysis validates the porosity of the material. Any deviation from the expected results would indicate a need for optimization of the synthesis conditions (e.g., temperature, time, reactant concentration).

Conclusion and Future Outlook

The adoption of green solvents is a critical step towards the sustainable development of MOF-based technologies. 9-Decenamide, N,N-dimethyl- presents a promising, bioderived alternative to conventional hazardous solvents in MOF synthesis. While its role appears to be that of a solvent rather than a coordinating ligand, its application can significantly reduce the environmental impact of MOF production. This is particularly relevant for the development of MOFs for biomedical applications, where biocompatibility and the absence of toxic residues are paramount. Further research is warranted to explore the full scope of MOFs that can be synthesized in this green solvent and to investigate its potential influence on crystal morphology and defect engineering, which could in turn fine-tune the properties of MOFs for specialized applications like targeted drug delivery.

References

  • Al-antaki, A. H. M., et al. (2024). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 9-Decenamide, N,N-dimethyl-. Retrieved from [Link]

  • Chemistsayed. (2016, April 22). Synthesis and Characterization of Functionalized Metal organic Frameworks [Video]. YouTube. Retrieved from [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Retrieved from [Link]

  • JoVE. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Bravo-Sánchez, L. F., et al. (2025). Structure-Property/Activity Correlations of Coordination Compounds, Supramolecular Molecular Assemblies and Materials, with Poss. SciELO México. Retrieved from [Link]

  • Binaeian, E., et al. (2023). The green synthesis and applications of biological metal-organic frameworks for targeted drug delivery and tumor treatments. RSC Publishing. Retrieved from [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide-functionalized metal–organic frameworks: Syntheses, structures and improved gas storage and separation properties. Retrieved from [Link]

  • ACS Publications. (2019). Stable Amide-Functionalized Metal–Organic Framework with Highly Selective CO2 Adsorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring biogenic/ green solvents on the sustainable development of Metal Organic Frameworks for waste water treatment. Retrieved from [Link]

  • Hupp, J. T., et al. (2023). Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. PubMed Central. Retrieved from [Link]

  • Binaeian, E., et al. (2023). The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments. PubMed. Retrieved from [Link]

  • Ulster University's Research Portal. (n.d.). Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal–Organic Framework with Functional Amide Groups for Highly Selective Gas Separation. Retrieved from [Link]

  • AIP Publishing. (2022). Green synthesis of iron based metal-organic framework by microwave and its potential as drug delivery system. Retrieved from [Link]

  • University of Bath's research portal. (n.d.). Green Synthesis of Bio-based Metal–Organic Frameworks. Retrieved from [Link]

  • Squarespace. (2014). Synthesis and Characterization of Metal−Organic Framework-74 Containing 2, 4, 6, 8, and 10 Different Metals. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2020). Waste to MOFs: sustainable linker, metal, and solvent sources for value-added MOF synthesis and applications. Retrieved from [Link]

  • ACS Publications. (2019). Ligand Exchange in the Synthesis of Metal–Organic Frameworks Occurs Through Acid-Catalyzed Associative Substitution. Retrieved from [Link]

  • MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

  • IAPC Journals. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. Retrieved from [Link]

Sources

Application Note: High-Performance Quantification of N,N-Dimethyl-9-Decenamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-9-decenamide (CAS: 1356964-77-6), commercially known as the primary component of Steposol® MET-10U , represents a class of "green solvents" derived from the metathesis of natural oils. Its unique structure—a C10 fatty acid chain with a terminal alkene and a dimethylamide head group—imparts surfactant-like properties, high boiling point (~300°C), and excellent solvency for resins and polymers.

This guide provides two distinct analytical workflows:

  • GC-FID/MS: For bulk purity analysis, formulation QC, and high-concentration verification.

  • LC-MS/MS: For trace residue analysis in environmental water, biological matrices, or cleaning validation swabs.

Molecule Profile & Analytical Challenges

PropertyDataAnalytical Implication
IUPAC Name N,N-dimethyl-9-decenamideTarget Analyte
CAS No. 1356964-77-6Primary Identifier
Formula

MW: 197.32 g/mol
LogP ~2.8 - 3.3Moderately lipophilic; requires organic solvents for extraction.[1]
Boiling Point ~300°CRequires high-temperature GC columns; low volatility reduces headspace sensitivity.
Chromophore Weak (Amide/Alkene)UV detection (205-210 nm) is non-specific; MS is preferred for selectivity.

Method A: GC-FID/MS (Quality Control & Formulation)

Objective: Quantification of N,N-Dimethyl-9-decenamide in solvent blends (0.1% - 100% w/w). Rationale: Gas Chromatography is the industry standard for fatty acid amides due to their thermal stability and the ability to separate homologs (e.g., C8, C10, C12 amides).

Reagents & Standards
  • Analyte: N,N-Dimethyl-9-decenamide (>98% purity).

  • Internal Standard (IS): N,N-Dimethyldecanamide (CAS: 14433-76-2).[2]

    • Why: This is the saturated analog (Hallcomid M-10). It possesses nearly identical extraction physics but separates chromatographically on polar columns.

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

Instrument Configuration
  • System: Agilent 7890/8890 GC or equivalent.

  • Detector: FID (Flame Ionization) for quant; MSD for ID.

  • Inlet: Split/Splitless, 280°C.

  • Column: DB-WAX UI (Polyethylene glycol) or equivalent.

    • Dimensions: 30m x 0.25mm x 0.25µm.

    • Logic: A polar WAX column provides superior resolution between the unsaturated target (9-decenamide) and the saturated IS (decanamide) compared to non-polar 5MS columns.

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-1001.0
Ramp 1202200
Ramp 252505.0
Total Time ~18 min
Protocol
  • Stock Prep: Prepare 10 mg/mL of Target and IS in Methanol.

  • Calibration: Create 6 levels (0.05 to 5.0 mg/mL) keeping IS constant at 1.0 mg/mL.

  • Sample Prep: Dilute formulation 1:100 in Methanol containing IS. Vortex for 30s.

  • Injection: 1.0 µL, Split 50:1.

Method B: LC-MS/MS (Trace Residue Analysis)

Objective: Quantification of trace residues (ppb/ppm level) in wastewater or surface swabs. Rationale: The lack of a strong UV chromophore makes HPLC-UV unreliable for trace analysis. Triple Quadrupole MS (QqQ) offers the necessary sensitivity and selectivity.

Reagents & Mobile Phase
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm) or Phenomenex Kinetex C18.

Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily as


.
ParameterSettingNote
Ionization ESI PositiveAmide nitrogen protonates easily.
Precursor Ion 198.2 m/z

Quant Ion 72.1 m/zDimethyl-formamide fragment (Characteristic).
Qual Ion 153.1 m/zLoss of dimethylamine

.
Capillary Voltage 3500 VStandard ESI setting.
Gradient Elution
Time (min)%BFlow (mL/min)
0.0300.4
4.0950.4
5.5950.4
5.6300.4
8.0300.4
Sample Preparation (Water/Swab)
  • Extraction:

    • Water:[3][4][5] Mix 10 mL sample with 10 mL Ethyl Acetate. Shake 5 min. Collect organic layer.[2][3][6] Evaporate to dryness under

      
      . Reconstitute in 1 mL MeOH:Water (50:50).
      
    • Swab: Place swab in 5 mL MeOH. Sonicate 10 min. Filter (0.2 µm PTFE).

  • Internal Standard: Add deuterated analog if available, or use N,N-dimethyldecanamide (monitor m/z 200.2 -> 72.1).

Analytical Decision Tree (Workflow Visualization)

AnalyticalWorkflow Start Sample Received MatrixCheck Determine Matrix Type Start->MatrixCheck HighConc Bulk/Formulation (>0.1%) MatrixCheck->HighConc High % TraceConc Trace/Environmental (<100 ppm) MatrixCheck->TraceConc Low % PrepGC Dilute in MeOH Add IS (Sat. Analog) HighConc->PrepGC PrepLC SPE or LLE Extraction Reconstitute in Mobile Phase TraceConc->PrepLC GC_Path Method A: GC-FID/MS AnalysisGC Inject: DB-WAX Column Split 50:1 GC_Path->AnalysisGC LC_Path Method B: LC-MS/MS AnalysisLC Inject: C18 Column MRM: 198 -> 72 LC_Path->AnalysisLC PrepGC->GC_Path PrepLC->LC_Path Result Quantification & Report AnalysisGC->Result AnalysisLC->Result

Figure 1: Decision matrix for selecting the appropriate analytical modality based on sample concentration and matrix complexity.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the following acceptance criteria must be met before releasing data:

ParameterAcceptance CriteriaTroubleshooting
Linearity (

)
> 0.995Check pipette accuracy; ensure IS concentration is constant.
IS Recovery 80% - 120%If low, matrix effects are suppressing ionization (LC) or extraction is poor.
Resolution (

)
> 1.5 between Target & ISIn GC, lower the ramp rate. In LC, adjust gradient slope.
Carryover < 0.1% in BlankIncrease needle wash cycles; replace septum (GC).

References

  • Stepan Company. (2016).[7] Steposol® MET-10U Technical Datasheet. Describes the physical properties and industrial applications of N,N-dimethyl-9-decenamide.

  • SIELC Technologies. (2018). Separation of 9-Decenamide, N,N-dimethyl- on Newcrom R1 HPLC column. Provides chromatographic behavior of the specific CAS 1356964-77-6.[4]

  • U.S. EPA. (2018). Exemption From the Requirement of a Tolerance: N,N-Dimethyl 9-Decenamide. Federal Register details the safety profile and regulatory status for agrochemical use.

  • National Institutes of Health (NIH) PubChem. Compound Summary: N,N-dimethyl-9-decenamide. Chemical structure and property data.

Sources

Application Note: High-Resolution Characterization and Quantification of N,N-Dimethyl 9-Decenamide using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N,N-Dimethyl 9-decenamide (NNDD) has emerged as a critical "green" solvent and surfactant, derived primarily from the metathesis of renewable plant oils (e.g., methyl oleate). Unlike traditional solvents, NNDD exhibits unique amphiphilic properties, functioning simultaneously as a low-HLB surfactant and a powerful solvent.

This dual functionality makes it highly desirable in agricultural formulations, cleaning agents, and as a solubilizer for active pharmaceutical ingredients (APIs). However, its analysis presents specific challenges:

  • Isomeric Complexity: Differentiating the terminal alkene (9-decenamide) from internal alkene isomers formed during synthesis.

  • Matrix Interference: High susceptibility to matrix suppression in complex biological or formulation matrices.

  • Volatility: Sufficient for Gas Chromatography (GC), but requires careful thermal management to prevent degradation or discrimination in the inlet.

This protocol details a robust, self-validating GC-MS methodology for the identification and quantification of NNDD, emphasizing direct injection (without derivatization) due to the tertiary nature of the amide.

Chemical Properties & Safety Profile[1][2]

Understanding the physicochemical behavior of NNDD is the foundation of this protocol.

PropertySpecificationAnalytical Implication
Molecular Formula

Molecular Ion (

) at m/z 197.[1]
Molecular Weight 197.32 g/mol Suitable for standard EI Mass Spec range (50-500 amu).
Boiling Point ~300°C (est)Requires high final oven temperature (>300°C) for elution.
Structure Tertiary AmideCrucial: Lacks N-H protons. Derivatization (e.g., silylation) is unnecessary and will fail.
Solubility AmphiphilicSoluble in Methanol, Acetonitrile, Hexane, and Chloroform.

Safety Note: NNDD is a skin and eye irritant. All sample preparation must occur within a fume hood using nitrile gloves.

Method Development & Logic

The "No-Derivatization" Strategy

Many protocols for primary fatty acid amides (e.g., Oleamide) recommend silylation (BSTFA/TMCS) to reduce peak tailing caused by hydrogen bonding.

  • Expert Insight: NNDD is a tertiary amide (dimethyl substituted).[2] It cannot hydrogen bond with the stationary phase silanols to the same degree as primary amides. Therefore, direct injection is superior , eliminating reaction time and derivative instability.

Column Selection: The Polarity Trade-off
  • Option A: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)

    • Pros: High thermal stability, low bleed, standard for general screening.

    • Cons: May not fully resolve the 9-decenamide from 8- or 7-decenamide isomers.

  • Option B: Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax)

    • Pros: Superior separation of double-bond positional isomers.

    • Cons: Lower thermal limit (~250-260°C).

  • Recommendation: Use HP-5ms for routine purity/quantification. Use DB-WAX only if isomer resolution is the critical quality attribute (CQA).

Experimental Protocols

Internal Standard (IS) Selection

To ensure trustworthiness and correct for injection variability, use an internal standard that mimics the analyte's hydrophobicity but is spectrally distinct.

  • Primary Choice: N,N-Dimethyl Octanamide (Shorter chain, elutes earlier).

  • Secondary Choice: d6-N,N-Dimethyl 9-decenamide (Isotopically labeled, ideal but expensive).

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for complex matrices (e.g., agricultural emulsions or biological fluids).

  • Aliquot: Transfer 1.0 mL of sample into a 15 mL glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution (1 mg/mL in Methanol).

  • Extract: Add 3.0 mL of Ethyl Acetate . (Ethyl Acetate is preferred over Hexane for amides due to slightly higher polarity).

  • Agitate: Vortex vigorously for 60 seconds.

  • Separate: Centrifuge at 3,000 RPM for 5 minutes.

  • Dry: Transfer the upper organic layer to a clean vial. Add ~100 mg anhydrous

    
     to remove residual water.
    
  • Filter: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrument Parameters[5]
ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 280°CEnsures rapid vaporization of high-boiling amide.
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain retention time stability.
Column Agilent HP-5ms UI (30m x 0.25mm x 0.25µm)"Ultra Inert" (UI) deactivation prevents amide absorption.
Oven Program 60°C (1 min) → 20°C/min → 300°C (hold 5 min)Fast ramp preserves peak shape; high final temp cleans column.
Transfer Line 300°CPrevents condensation between GC and MS.
Ion Source EI, 230°C, 70 eVStandard ionization for library matching.
Acquisition SCAN (40-400 amu) & SIMSimultaneous SIM/SCAN for ID and Quant.

Data Analysis & Interpretation

Mass Spectral Fragmentation (The Fingerprint)

The identification of NNDD relies on specific cleavage mechanisms.

  • Molecular Ion (

    
    ): m/z197  (Usually visible but low intensity).
    
  • Base Peak (McLafferty Rearrangement): m/z72 .

    • Mechanism:[3][1][2][4][5] The gamma-hydrogen on the alkyl chain transfers to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This generates the stable

      
      -dimethyl-ethenol-amine cation (
      
      
      
      ).
    • Significance: This peak is diagnostic for N,N-dimethyl amides with alkyl chains

      
       3 carbons.
      
  • Carbamoyl Ion: m/z44 (

    
    ).
    
  • Hydrocarbon Fragments: Clusters at m/z 41, 55, 69, 83 (indicative of the decenyl chain).

Quantification (SIM Parameters)

For high-sensitivity quantification, set the Quadrupole to Selected Ion Monitoring (SIM) mode:

  • Target Ion (Quant): m/z72 (High abundance, stable).

  • Qualifier Ion 1: m/z197 (Molecular ion, confirms identity).

  • Qualifier Ion 2: m/z126 (Loss of McLafferty neutral fragment).

  • Qualifier Ion 3: m/z55 (Alkenyl fragment).

Visualization of Workflow & Mechanism

Analytical Workflow Diagram

G cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection Sample Raw Sample (Matrix) IS_Add Add Internal Std (N,N-dimethyl octanamide) Sample->IS_Add LLE LLE Extraction (Ethyl Acetate) IS_Add->LLE Dry Dry (Na2SO4) & Filter (0.22µm) LLE->Dry Inject Injection (280°C, Splitless) Dry->Inject Column HP-5ms UI Column (Separation) Inject->Column Source EI Source (70 eV) Column->Source Quad Quadrupole (SIM Mode: m/z 72, 197) Source->Quad Detector Electron Multiplier Quad->Detector

Caption: Step-by-step analytical workflow from raw sample extraction to SIM-mode mass spectrometry detection.

McLafferty Rearrangement Mechanism

Mechanism Mol Molecular Ion (M+) m/z 197 [Alkyl-CO-N(Me)2]+ Transition Gamma-H Transfer (6-membered transition state) Mol->Transition BasePeak Base Peak Ion m/z 72 [CH2=C(OH)-N(Me)2]+ Transition->BasePeak Neutral Neutral Alkene Loss (C8H16) Transition->Neutral Loss

Caption: The dominant fragmentation pathway (McLafferty Rearrangement) yielding the diagnostic m/z 72 peak.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in inlet or column.Replace inlet liner with "Ultra Inert" wool liner. Trim 10cm from column head.
Ghost Peaks Carryover from previous high-conc injection.Add a solvent blank injection between samples. Increase final bake-out time.
Low Sensitivity Split vent open or detector gain low.Verify Splitless mode timing (purge on at 1.0 min). Retune MS.
Isomer Co-elution HP-5ms stationary phase insufficient.Switch to DB-WAX column for separation of positional isomers (e.g., 9- vs 8-decenamide).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17825184, N,N-Dimethyldec-9-enamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (EI). (Standard reference for amide fragmentation patterns). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - N,N-dimethyl-9-decenamide.[2][6] (Regulatory and physicochemical data).[7] Retrieved from [Link]

  • Shimadzu Application News. Analysis of Fatty Acid Amides in Packaging Materials. (General methodology for amide analysis). Retrieved from [Link]

Sources

use of 9-Decenamide, N,N-dimethyl- in personal care formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N-Dimethyl-9-Decenamide in Advanced Personal Care Formulations

Executive Summary

N,N-Dimethyl-9-Decenamide (CAS: 1356964-77-6), often commercially recognized under trade names such as Steposol® MET-10U , represents a class of "green" solvents derived from the metathesis of natural oils.[1] Unlike traditional fatty acid amides used primarily for foam boosting (e.g., Cocamide DEA), this unsaturated C10 amide functions as a powerful lipophilic solvent and penetration enhancer .

This guide addresses a critical challenge in cosmetic drug development: The solubilization of crystalline, lipophilic actives (e.g., Salicylic Acid, UV filters, Azelaic Acid) without the use of high-volatility alcohols or irritating glycols.

Key Benefits:

  • Superior Solvency: Outperforms standard solvents (e.g., Propylene Glycol) for specific crystalline actives.[2]

  • Bio-Based Origin: Derived from renewable feedstocks via olefin metathesis.[2]

  • Dual Function: Acts as both a solvent for the active and a co-surfactant in the final formulation.[2]

Physicochemical Profile & Mechanism

To formulate effectively, one must understand the molecule's amphiphilic architecture.[2] It possesses a polar dimethyl amide head group and a hydrophobic, monounsaturated C10 tail.[2]

PropertyValueImplication for Formulators
Molecular Weight 197.32 g/mol Low MW facilitates rapid diffusion/penetration.[2]
LogP (Octanol/Water) ~3.3Highly lipophilic; partitions readily into the stratum corneum.[2]
Boiling Point ~297°CNon-volatile (VOC-free); stays on skin/hair to deliver actives.[2]
Water Solubility ~1.25 g/LPractically insoluble; requires surfactants to emulsify in aqueous systems.[2]
Appearance Clear LiquidIdeal for formulating transparent gels and serums.[2]
Mechanism of Action: The "Solvent-Wedge" Theory

Unlike simple solvents that merely dissolve an active, N,N-Dimethyl-9-Decenamide acts via a "Solvent-Wedge" mechanism. The polar amide head interacts with the hydrogen-bonding sites of the Active Pharmaceutical Ingredient (API), preventing crystallization.[2] Simultaneously, the unsaturated C10 tail ("kinked" structure) disrupts the packing of the formulation's surfactant micelles or the skin's lipid bilayer, increasing free volume for the active to reside.

G cluster_0 Mechanism of Stabilization Active Crystalline Active (e.g., Salicylic Acid) Complex Solvent-Active Complex (Amide Head H-Bonds with Active) Active->Complex Dissolution Amide N,N-Dimethyl-9-Decenamide (Solvent) Amide->Complex Solvation Micelle Surfactant Micelle (Formulation Phase) Complex->Micelle Integration into Hydrophobic Core Delivery Enhanced Bioavailability (Stable & Solubilized) Micelle->Delivery Wash/Application

Figure 1: The solubilization pathway where the amide solvent prevents active crystallization before integrating into the delivery system.

Application Areas

A. High-Load Salicylic Acid Cleansers (Wash-Off)

Traditional acne washes use alcohol or high loads of PEG-based surfactants to dissolve 2% Salicylic Acid (SA).[2] N,N-Dimethyl-9-Decenamide can dissolve SA at ratios as low as 1:4 (Active:Solvent) , allowing for alcohol-free, clear formulations.

B. Sunscreen Filters (Leave-On/Wash-Off)

Excellent solvency for crystalline UV filters (e.g., Avobenzone, Bemotrizinol), preventing "graininess" in the final emulsion.

C. Scalp Treatments

Due to its penetration properties, it effectively delivers anti-dandruff actives (e.g., Climbazole) into the follicle.

Experimental Protocols

Protocol A: Saturation Limit Determination (Solubility Screening)

Objective: Determine the maximum amount of active (e.g., Salicylic Acid) that can be dissolved in N,N-Dimethyl-9-Decenamide.

Materials:

  • N,N-Dimethyl-9-Decenamide (Test Solvent)[1][3][4][5]

  • Standard Solvent Control (e.g., Propylene Glycol)

  • Crystalline Active (Salicylic Acid, USP grade)

  • Magnetic stirrer, hot plate, 0.45µm syringe filters.

Procedure:

  • Preparation: Weigh 10.0 g of N,N-Dimethyl-9-Decenamide into a 20mL glass scintillation vial.

  • Incremental Addition: Add 0.5 g of Salicylic Acid (SA).

  • Mixing: Stir at 500 RPM at Room Temperature (25°C) for 30 minutes.

  • Observation:

    • If clear

      
       Add another 0.5 g SA.[2]
      
    • If cloudy/precipitate remains

      
       Proceed to step 5.[2]
      
  • Heating Cycle: If dissolution is slow, heat to 45°C for 15 minutes, then cool back to 25°C. Check for recrystallization after 24 hours.

  • Endpoint: Record the maximum mass of SA dissolved before permanent haze/crystal formation occurs.

Data Output Example:

Solvent Max Solubility of Salicylic Acid (w/w) Clarity (24h)
Propylene Glycol ~12-15% Clear
N,N-Dimethyl-9-Decenamide ~18-22% Clear, slight yellow tint

| Water | < 0.2% | Precipitate |

Protocol B: Formulation of "Crystal-Clear" 2% BHA Cleanser

Objective: Create a transparent, alcohol-free acne wash using N,N-Dimethyl-9-Decenamide as the primary solvent.

Phase A (Solvent Phase)

  • N,N-Dimethyl-9-Decenamide: 5.00%

  • Salicylic Acid: 2.00%[2][6]

    • Instruction: Mix until completely dissolved. The solution should be clear and slightly viscous.[2]

Phase B (Surfactant Base) 3. Deionized Water: q.s. to 100% 4. Sodium Laureth Sulfate (28%): 30.00% 5. Cocamidopropyl Betaine (30%): 8.00% 6. Glycerin: 3.00%

Phase C (Finishing) 7. Preservative: q.s. 8. pH Adjuster (Citric Acid/NaOH): Adjust to pH 4.5 - 5.0.

Workflow:

  • Prepare Phase A separately. Ensure no crystals are visible.[2]

  • In the main beaker, combine Phase B ingredients with gentle stirring (avoid foaming).

  • Slowly add Phase A to Phase B . The mixture may momentarily cloud but should clear upon mixing due to the surfactant micelles solubilizing the amide-active complex.[2]

  • Adjust pH.[2] Viscosity can be adjusted with Sodium Chloride if necessary (the amide may depress viscosity slightly, so salt response curves should be checked).[2]

Safety & Regulatory Considerations

Safety Profile:

  • Irritation: Pure N,N-Dimethyl-9-Decenamide is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).[2]

  • Mitigation:

    • Wash-off products: Safe at typical use levels (1-10%) as it is rinsed away.[2]

    • Leave-on products: Use with caution. Recommended concentration < 2%.[2] Ensure final formulation patch testing.

  • Regulatory: Listed on TSCA, DSL, REACH. Check specific regional cosmetic inventories (e.g., IECIC in China) before global launch.[2]

Stability Testing Workflow: Use the following logic flow to validate the stability of your formulation.

Stability Start Formulation Prototype FreezeThaw Freeze-Thaw Cycling (-10°C to 45°C, 3 cycles) Start->FreezeThaw RoomTemp RT Storage (3 Months) Start->RoomTemp Elevated 45°C Storage (3 Months) Start->Elevated Check1 Check: Crystallization? FreezeThaw->Check1 Check2 Check: Phase Separation? RoomTemp->Check2 Check3 Check: Color Shift? Elevated->Check3 Pass PASS: Production Ready Check1->Pass No Crystals Fail FAIL: Reformulate (Increase Surfactant or Amide) Check1->Fail Crystals Check2->Pass Stable Check2->Fail Separation Check3->Pass Stable Check3->Fail Darkening

Figure 2: Stability validation decision tree for amide-based formulations.

References

  • PubChem. (n.d.).[2][7] 9-Decenamide, N,N-dimethyl- Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Stepan Company. (2014).[2][4][8] Steposol® MET-10U Technical Brochure. UL Prospector. Retrieved October 26, 2023, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016).[2] Public Report: 9-Decenamide, N,N-dimethyl- (STD/1593).[9] Australian Government.[2] Retrieved October 26, 2023, from [Link]

  • EWG Skin Deep. (n.d.). Dimethyl 9-Decenamide.[2][4][7][9][10][11][12][13] Environmental Working Group.[2] Retrieved October 26, 2023, from [Link]

  • Knowde. (n.d.). Steposol MET-10U Product Information. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethyl-9-Decenamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of N,N-dimethyl-9-decenamide (CAS: 1356964-77-6). It prioritizes yield maximization, impurity control (specifically terminal alkene preservation), and scalable reproducibility.[1]

Executive Technical Overview

N,N-dimethyl-9-decenamide is a high-value unsaturated fatty acid amide, typically derived from 9-decenoic acid (a metathesis product of oleyl derivatives).[1][2] It serves as a green solvent, surfactant, and intermediate for agrochemicals.

Critical Quality Attributes (CQAs):

  • Purity: >98% (GC).

  • Isomer Content: <1% internal alkenes (e.g., 8-decenamide).[1]

  • Acid Value: <1 mg KOH/g (indicates complete conversion).[1][3]

  • Color: <100 APHA (clear to pale yellow).[1]

Primary Yield Killers:

  • Dimethylamine (DMA) Volatility: Loss of reagent prevents stoichiometric completion.[1]

  • Thermodynamic Equilibrium: Failure to remove water (direct amidation) or methanol (transamidation) stalls conversion.[1]

  • Double Bond Migration: High temperatures (>180°C) or strong acid catalysts can isomerize the terminal

    
     double bond to thermodynamically stable internal positions (
    
    
    
    ).[1]

Synthesis Pathways & Selection Guide

Choose your protocol based on scale and available equipment.

Method A: Direct Amidation (Industrial/Scalable)[1]
  • Reaction: 9-Decenoic Acid + Dimethylamine

    
     Product + 
    
    
    
    [1]
  • Pros: Atom economical, no halide waste.

  • Cons: Requires high pressure (autoclave) or continuous DMA feed; high temperature (160–200°C).[1]

  • Best For: Multi-kilogram to ton scale.[1]

Method B: Acid Chloride Activation (Lab/High Purity)[1]
  • Reaction: 9-Decenoyl Chloride + Dimethylamine

    
     Product + HCl (trapped by base)[1]
    
  • Pros: Low temperature (0–25°C), negligible isomerization, >95% conversion.[1]

  • Cons: Generates salt waste, moisture sensitive.

  • Best For: Gram scale, reference standard synthesis.

Method C: Transamidation (Green/Catalytic)[1]
  • Reaction: Methyl 9-decenoate + Dimethylamine

    
     Product + Methanol[1]
    
  • Pros: Moderate temp (80–120°C), uses common metathesis ester precursors.

  • Cons: Slow kinetics without potent catalysts (e.g., TBD, NaOMe).

  • Best For: Process development if starting from methyl esters.[1][4]

Pathway Visualization

SynthesisPathways Acid 9-Decenoic Acid Chloride 9-Decenoyl Chloride Acid->Chloride SOCl2 Direct Direct Amidation (180°C, -H2O) Acid->Direct Ester Methyl 9-Decenoate Trans Transamidation (Cat., -MeOH) Ester->Trans Schotten Schotten-Baumann (0°C, Base) Chloride->Schotten DMA + Dimethylamine (DMA) DMA->Direct DMA->Trans DMA->Schotten Product N,N-dimethyl-9-decenamide Direct->Product High P/T Trans->Product Eq. Shift Schotten->Product Fast

Caption: Comparison of three primary synthesis routes. The Acid Chloride route (red dashed) offers kinetic control, while Direct Amidation is thermodynamically driven.

Troubleshooting & Optimization Guide

Scenario 1: Low Yield (<80%) in Direct Amidation

Symptom: Reaction stalls; Acid Value remains high.[1]

Potential CauseDiagnostic QuestionCorrective Action
DMA Loss Is the reactor pressure dropping over time?DMA is a gas at RT (bp 7°C).[1] Use excess DMA (1.5–2.0 eq) and a sealed autoclave. If using aqueous DMA (40%), you must distill off water concurrently, which strips DMA.[1] Switch to anhydrous DMA gas or DMA-HCl salt + Base.
Water Inhibition Is water accumulating in the headspace?The reaction is an equilibrium.[1][5] Install a Dean-Stark trap (if using solvent like Toluene/Xylene) or use a nitrogen sparge to strip water vapor continuously.[1]
Insufficient Temp Is the internal temp <160°C?Direct amidation of fatty acids requires 160–190°C without activation.[1] Increase temp or add a catalyst like Boric Acid (1 mol%) or Na-Hypophosphite .
Scenario 2: Impurity Formation (Isomerization)

Symptom: GC-MS shows multiple peaks with identical mass (MW 197) but slightly different retention times.[1] NMR shows internal alkene protons.[1]

  • Mechanism: Terminal alkenes (

    
    ) are less stable than internal alkenes.[1] Acidic catalysts (e.g., Sulfuric acid) or very high temperatures promote hydride shifts.[1]
    
  • Solution:

    • Limit Temperature: Do not exceed 200°C.

    • Switch Catalyst: Avoid strong Brønsted acids.[1] Use Lewis acids (e.g.,

      
      ) or enzymatic catalysis  (Lipase B, Candida antarctica) at 60°C for transamidation routes.[1]
      
    • Quench Fast: Cool the reaction mixture rapidly (<50°C) after completion to prevent post-reaction equilibration.

Scenario 3: Product Coloration (Yellow/Brown)

Symptom: Product meets purity specs but fails color specs (APHA > 100).

  • Cause: Oxidation of the amine or alkene at high temperatures; trace metal contamination.[1]

  • Solution:

    • Perform reaction under strict Nitrogen/Argon atmosphere .

    • Add an antioxidant: BHT (0.1%) or Sodium Hypophosphite during the reaction.[1]

    • Distillation: The final product must be distilled under high vacuum (<2 mbar).

Detailed Experimental Protocols

Protocol A: High-Yield Direct Amidation (Autoclave)

Reference Standard: Industrial Optimization [1, 2][1]

  • Charge: Load 9-Decenoic Acid (1.0 eq) into a high-pressure reactor (Hastelloy or SS316).

  • Catalyst: Add Sodium Hypophosphite (0.1 wt%) (Acts as catalyst and antioxidant).[1]

  • Feed: Seal reactor. Heat to 180°C .

  • Addition: Pump in anhydrous Dimethylamine (1.2–1.5 eq) slowly over 2–3 hours. Maintain pressure at 3–5 bar.

  • Cook: Hold at 180°C for 4–6 hours. Monitor Acid Value (AV).[1] Target AV < 5.

  • Strip: Vent excess DMA. Apply vacuum (50 mbar) at 180°C to remove residual water and drive equilibrium to completion.

  • Workup: Cool to 25°C. Filter catalyst. Distill product.

Protocol B: Acid Chloride Method (Lab Scale)

Reference Standard: Kinetic Control [3]

  • Activation: Dissolve 9-Decenoic Acid (10g) in DCM. Add catalytic DMF (2 drops).[1] Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir 2h at RT. Evaporate solvent/excess reagent.[1]

  • Amidation: Dissolve crude acid chloride in dry THF.

  • Capture: Add Dimethylamine (2.0 M in THF, 2.0 eq) and Triethylamine (1.5 eq) at 0°C.

  • Workup: Stir 1h. Filter precipitate (

    
    ).[1] Concentrate filtrate.[1][6]
    
  • Purification: Flash chromatography (Hexane/EtOAc) or bulb-to-bulb distillation.[1]

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield / Poor Quality CheckAV Check Acid Value (AV) Is AV High (>10)? Start->CheckAV CheckGC Check GC Purity Isomers Present? CheckAV->CheckGC No HighAV Incomplete Conversion CheckAV->HighAV Yes Isomers Isomerization (Internal Alkenes) CheckGC->Isomers Yes Clean Product Degraded/Colored CheckGC->Clean No Sol_Water Action: Remove Water (N2 Spurge / Vacuum) HighAV->Sol_Water Sol_DMA Action: Increase DMA Eq. (Check Leaks) HighAV->Sol_DMA Sol_Temp Action: Lower Temp (<180°C) Change Catalyst Isomers->Sol_Temp Sol_Distill Action: Distill under High Vac (<1 mbar) Clean->Sol_Distill

Caption: Decision matrix for diagnosing reaction failures based on Acid Value (AV) and GC analysis.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous Dimethylamine (40%)? A: Yes, but it is difficult. The water introduced shifts the equilibrium back toward hydrolysis.[1] You must distill the water off continuously (azeotropic distillation with toluene is common), but this often strips the volatile DMA before it reacts. Anhydrous DMA (gas or solution in THF/Methanol) is strongly recommended for yields >90%.[1]

Q: My product is solidifying. Is this normal? A: No. N,N-dimethyl-9-decenamide should be a liquid at room temperature (Melting point is low).[1] If it solidifies, check if you have formed the primary amide (9-decenamide) due to ammonia contamination in your amine source, or if the double bond has hydrogenated (saturated C10 amide is solid).[1]

Q: What is the best catalyst for Transamidation? A: For the reaction of Methyl 9-decenoate + DMA, Sodium Methoxide (NaOMe) (0.5–1.0 mol%) is standard.[1] However, TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a potent organocatalyst that operates under milder conditions, reducing isomerization risk [4].[1]

Q: How do I remove the "fishy" smell from the final product? A: The smell is residual Dimethylamine.[1]

  • Acid Wash: Wash the organic phase with 1M HCl or Citric Acid (converts DMA to water-soluble salt).[1]

  • Vacuum Strip: Prolonged high-vacuum stripping at 60°C.[1]

References

  • EvitaChem. Synthesis of 9-Decenamide, N,N-dimethyl-. Retrieved from 3.[1]

  • BenchChem. 9-Decenamide, N,N-dimethyl- Properties and Manufacturing. Retrieved from 2.[1]

  • National Institutes of Health (NIH). Synthesis, Quantification, and Characterization of Fatty Acid Amides. PMC8124838.[1] Retrieved from 1.[1]

  • Sheppard, T., et al. Catalytic Amidation: Development of generally applicable catalytic amidation reactions. Retrieved from 7.[1]

Sources

Technical Support Center: Improving the Purity of Synthesized N,N-dimethyl 9-decenamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N,N-dimethyl 9-decenamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amide. Achieving high purity is critical for ensuring reproducible results in downstream applications, from its use as a green solvent in Metal-Organic Framework (MOF) synthesis to its role as an inert ingredient in complex formulations.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N,N-dimethyl 9-decenamide?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For the common method involving the direct amidation of 9-decenoic acid with dimethylamine at elevated temperatures, the primary impurities are typically:

  • Unreacted Starting Materials: Residual 9-decenoic acid and dimethylamine are the most frequent contaminants.[3]

  • Water: Formed as a byproduct during the condensation reaction.

  • Oxidation Byproducts: The terminal double bond in the C10 chain is susceptible to oxidation, which can lead to the formation of aldehydes, epoxides, or diols, especially if the reaction is exposed to air at high temperatures.[1]

  • Side-Reaction Products: At the high temperatures (180-200°C) often used, side reactions such as polymerization or isomerization of the double bond can occur, though these are generally minor.[3]

  • Catalyst Residues: If a catalyst is used, such as one derived from sodium silicate and sodium metaaluminate, it must be completely removed.[4]

Q2: My final product has a distinct yellow tint. What causes this and how can I achieve a colorless liquid?

A2: A yellow to pale-yellow coloration is common for this compound but can indicate the presence of impurities.[5] The color often arises from minor, high-molecular-weight byproducts formed through thermal stress or oxidation during the high-temperature synthesis. To remove this tint, high-vacuum fractional distillation is the most effective method. The colored impurities are typically less volatile than the desired N,N-dimethyl 9-decenamide and will remain in the distillation flask. For trace, persistent color, passing the distilled product through a small plug of activated carbon or neutral alumina can also be effective, though this may lead to some product loss.

Q3: I've confirmed the presence of unreacted 9-decenoic acid via NMR/FT-IR. What is the best way to remove it?

A3: Unreacted 9-decenoic acid is an acidic impurity and can be efficiently removed with an aqueous basic wash during the workup phase, prior to final purification. By dissolving your crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate), you can wash the solution with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt (sodium 9-decenoate) that partitions into the aqueous layer, effectively separating it from your desired amide in the organic phase. This is a classic acid-base extraction technique. A similar principle is applied in the purification of N,N-dimethylacetamide to remove acetic acid impurities.[6]

Q4: There's a persistent amine odor in my product. How do I eliminate residual dimethylamine?

A4: A lingering amine odor indicates the presence of residual dimethylamine. This can be removed in two stages. First, during the aqueous workup, an acidic wash with a dilute solution of hydrochloric acid (e.g., 1M HCl) will convert the volatile dimethylamine into the non-volatile, water-soluble dimethylammonium chloride salt, which is then washed away. Second, any remaining traces can be effectively removed during vacuum distillation, as dimethylamine is significantly more volatile than the high-boiling point amide product. For other amides like DMF, bubbling nitrogen through the liquid can also help eliminate residual amines.[7]

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification process, explaining the causality and providing actionable solutions.

Problem 1: Initial Purity is Very Low (<85%) After Synthesis
  • Potential Cause: Incomplete reaction or significant side-product formation. The direct amidation of a carboxylic acid is an equilibrium-driven process, and failure to remove the water byproduct can limit conversion.

  • Expert Analysis & Solution: The key is to drive the reaction to completion. The synthesis typically involves heating 9-decenoic acid and dimethylamine over several hours.[3] Ensure that the water byproduct is effectively removed during the reaction, either by azeotropic distillation (if a suitable solvent is used) or by operating under conditions that favor water evaporation. A final heating stage at a higher temperature (e.g., 200°C) for a couple of hours can push the equilibrium towards the product.[3]

    ParameterRecommended RangeRationale
    Temperature 180°C → 200°CInitial temperature for controlled reaction, increased to drive to completion.[3]
    Reaction Time 7-9 hoursAllows for gradual addition of amine and sufficient insulation time for reaction.[3]
    Stoichiometry Slight excess of amineA slight molar excess of dimethylamine can help drive the reaction forward.
    Atmosphere Inert (N₂ or Ar)Minimizes oxidation of the terminal double bond at high temperatures.
Problem 2: Product Co-distills with an Impurity of Similar Boiling Point
  • Potential Cause: Formation of an isomeric impurity or a byproduct with a boiling point very close to N,N-dimethyl 9-decenamide.

  • Expert Analysis & Solution: Standard distillation is insufficient in this case. Two advanced techniques should be considered:

    • High-Efficiency Fractional Distillation: Employ a distillation column with a higher number of theoretical plates, such as a Vigreux or, ideally, a packed column (e.g., with Raschig rings or metal sponge). This enhances the separation efficiency between liquids with close boiling points. Maintain a slow, steady distillation rate and a high reflux ratio.

    • Preparative Chromatography: If distillation fails, column chromatography is the definitive method for separating compounds with different polarities.[8] Since N,N-dimethyl 9-decenamide is a polar molecule, a normal-phase silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or acetone) can effectively isolate the target compound.

Problem 3: Product Appears Pure by NMR but Fails Karl Fischer Titration (High Water Content)
  • Potential Cause: Inefficient drying of the organic phase after the aqueous workup or absorption of atmospheric moisture. Amides can be hygroscopic.

  • Expert Analysis & Solution: Rigorous drying is essential. Before distillation, the organic solution containing your product must be thoroughly dried. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient contact time (at least 15-20 minutes with occasional swirling), then filter off the drying agent. Perform the final vacuum distillation using oven-dried glassware under an inert atmosphere to prevent moisture re-entry.

Part 3: Visual Guides & Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of the crude product.

G Diagram 1: Purification Strategy Decision Tree A Crude Product Analysis (TLC, NMR, GC-MS) B Major Impurities: Acid/Amine Starting Materials? A->B C Yes B->C D No B->D E Aqueous Acid/Base Wash (Protocol 1) C->E L Complex Mixture or Isomeric Impurities? D->L F Assess Purity Again E->F G High Purity Achieved? F->G H Yes G->H I No / Further Polish Needed G->I K Final Product (>98% Purity) H->K I->L J High-Vacuum Distillation (Protocol 2) J->K M Yes L->M N No L->N O Column Chromatography (Protocol 3) M->O N->J O->K

Caption: Decision tree for selecting the right purification method.

Part 4: Key Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities
  • Objective: To remove unreacted 9-decenoic acid and dimethylamine from the crude product.

  • Procedure:

    • Dissolve the crude reaction mixture in 3-5 volumes of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Acid Wash: Add an equal volume of 1M HCl. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. This step removes residual dimethylamine.

    • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. A gas (CO₂) may evolve if significant acid is present. Discard the aqueous layer. Repeat this wash. This step removes residual 9-decenoic acid.[6]

    • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove bulk water. Discard the aqueous layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting oil is ready for final purification.

Protocol 2: High-Vacuum Fractional Distillation
  • Objective: To purify the amide based on its boiling point, removing less volatile and more volatile impurities.

  • Procedure:

    • Assemble a fractional distillation apparatus suitable for vacuum operation (e.g., with a short Vigreux column and vacuum-jacketed condenser). Ensure all glassware is oven-dried.

    • Place the crude, dried amide from Protocol 1 into the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, ensuring the system is stable at the desired pressure (typically <1 mmHg).

    • Gently heat the distillation flask using an oil bath.

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or volatile impurities.

    • Carefully collect the main fraction distilling at a constant temperature and pressure. The expected boiling point for N,N-dimethyl 9-decenamide is approximately 300°C at atmospheric pressure, so it will be significantly lower under high vacuum.[3]

    • Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.

Protocol 3: Silica Gel Column Chromatography
  • Objective: To achieve the highest possible purity by separating the product from closely related impurities based on polarity.

  • Procedure:

    • Select Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3.

    • Pack Column: Prepare a silica gel column using the selected eluent system (wet packing is recommended).

    • Load Sample: Dissolve the crude amide in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the column.

    • Elute: Begin elution with the determined solvent system. Collect fractions in test tubes.

    • Monitor: Monitor the elution process using TLC, spotting each fraction to identify which ones contain the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified N,N-dimethyl 9-decenamide.

References

  • Vertex AI Search.
  • ZXCHEM. N,N-Dimethyl Decanamide of China Manufacturer.
  • Google Patents.
  • SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. [Link]

  • ZXCHEM. N,N-Dimethyl Decanamide.
  • Google Patents. CN103381359A - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.
  • ResearchGate. A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks | Request PDF. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of 9-Decenamide, N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 9-Decenamide, N,N-dimethyl-. This document offers full editorial control to present the information in a logical, scientifically sound, and practical manner, moving beyond rigid templates to address the specific challenges of this analyte.

Introduction to the Analyte: 9-Decenamide, N,N-dimethyl-

9-Decenamide, N,N-dimethyl- is a long-chain, unsaturated tertiary amide. Its structure, featuring a ten-carbon aliphatic chain and a dimethylamino group attached to the carbonyl carbon, imparts significant hydrophobicity.[1] Understanding its physicochemical properties is paramount for developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₂₃NO[2]
Molecular Weight 197.32 g/mol [2]
Calculated pKa -0.3[3]
Solubility Soluble in organic solvents; limited solubility in water.[4]
Appearance Liquid at 20 °C and 101.3 kPa[3]

The very low calculated pKa of -0.3 indicates that 9-Decenamide, N,N-dimethyl- is a very weak base and will exist in its neutral, non-ionized form across the typical pH range of reversed-phase HPLC (pH 2-8).[3] This simplifies mobile phase pH optimization, as the primary concern shifts from controlling the analyte's ionization state to ensuring the stability of the stationary phase and minimizing secondary interactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the HPLC analysis of 9-Decenamide, N,N-dimethyl-, providing step-by-step solutions grounded in chromatographic principles.

Problem 1: Poor Peak Shape - Tailing Peaks

Peak tailing is a common issue when analyzing amide compounds, even when they are not strongly basic. This is often due to secondary interactions between the polar amide group and active sites on the stationary phase.

Q: My peak for 9-Decenamide, N,N-dimethyl- is showing significant tailing (Asymmetry Factor > 1.5). What is the cause and how can I fix it?

A: Peak tailing for a neutral amide like 9-Decenamide, N,N-dimethyl- is primarily caused by interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5] These silanol groups can engage in hydrogen bonding with the carbonyl group of the amide, leading to a secondary retention mechanism that broadens the peak.

  • Assess the Column Chemistry:

    • Standard C18 Columns: These columns often have a higher population of accessible residual silanols.

    • End-capped C18 Columns: A better choice, as the end-capping process deactivates a significant portion of the residual silanols.[6]

    • Polar-Embedded or Polar-Endcapped Columns: These are highly recommended for polar analytes like amides.[7][8] The embedded polar group (e.g., an amide or carbamate) shields the analyte from the silica surface, minimizing interactions with residual silanols and improving peak shape.[9]

  • Mobile Phase Modification - Additive Approach:

    • Introduction of a Silanol Masking Agent: The addition of a small concentration of a competitive base, such as triethylamine (TEA), to the mobile phase can effectively mask the residual silanol groups.[4][10] TEA, being a stronger base, will preferentially interact with the silanols, preventing the amide from doing so.

      • Recommended Starting Concentration: 0.05% - 0.1% (v/v) TEA in the aqueous portion of the mobile phase. Adjust the concentration as needed to achieve optimal peak symmetry.

  • Mobile Phase pH Adjustment (Column Stability Focus):

    • While the analyte's pKa is not a concern, operating at a lower pH (e.g., pH 3-4) can help to suppress the ionization of any residual silanol groups, reducing their activity.[11] However, be mindful of the pH limitations of your column.

  • Organic Modifier Selection:

    • In some cases, switching from acetonitrile to methanol as the organic modifier can alter the selectivity and improve peak shape due to different solvent-analyte and solvent-stationary phase interactions.[7]

start Peak Tailing Observed (Asymmetry > 1.5) col_check Is the column a standard C18? start->col_check col_yes Switch to an End-capped or Polar-Embedded Column col_check->col_yes Yes col_no Proceed to Mobile Phase Optimization col_check->col_no No add_tea Add 0.05% - 0.1% Triethylamine (TEA) to the aqueous mobile phase col_yes->add_tea col_no->add_tea eval_tea Evaluate Peak Shape add_tea->eval_tea tea_ok Peak Shape Acceptable (Asymmetry ≤ 1.5) eval_tea->tea_ok Improved tea_not_ok Peak Shape Still Unacceptable eval_tea->tea_not_ok Not Improved end Method Optimized tea_ok->end adjust_ph Lower Mobile Phase pH to 3-4 (within column limits) tea_not_ok->adjust_ph eval_ph Evaluate Peak Shape adjust_ph->eval_ph ph_ok Peak Shape Acceptable eval_ph->ph_ok Improved ph_not_ok Consider Organic Modifier Change eval_ph->ph_not_ok Not Improved ph_ok->end switch_solvent Switch from Acetonitrile to Methanol (or vice versa) ph_not_ok->switch_solvent final_eval Final Peak Shape Evaluation switch_solvent->final_eval final_eval->end

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Inconsistent Retention Times

Retention time variability can compromise the reliability of your analytical method, making peak identification and quantification difficult.

Q: The retention time of my 9-Decenamide, N,N-dimethyl- peak is shifting between injections. What are the likely causes and how can I improve reproducibility?

A: For a hydrophobic, neutral compound like 9-Decenamide, N,N-dimethyl-, retention time shifts are often related to issues with the mobile phase composition, column temperature, or column equilibration.

  • Verify Mobile Phase Preparation and Composition:

    • Accurate Mixing: Ensure the aqueous and organic components of the mobile phase are accurately measured and thoroughly mixed. Inaccurate composition will directly impact the mobile phase strength and, consequently, the retention time.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.

    • Evaporation: Over time, the more volatile organic component of the mobile phase can evaporate, leading to a gradual increase in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Ensure Proper Column Equilibration:

    • Sufficient Equilibration Time: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, this is particularly critical.[12] A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

    • Monitor Pressure: A stable backpressure is a good indicator of a well-equilibrated system.

  • Control Column Temperature:

    • Use a Column Oven: Even minor fluctuations in ambient temperature can affect retention times. A thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C) will significantly improve reproducibility.

  • Check for System Leaks:

    • A leak in the HPLC system can lead to a drop in pressure and an increase in retention times. Inspect all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for the HPLC analysis of 9-Decenamide, N,N-dimethyl-.

Q1: Should I use isocratic or gradient elution for the analysis of 9-Decenamide, N,N-dimethyl-?

A1: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic Elution: If you are analyzing a pure or relatively simple sample of 9-Decenamide, N,N-dimethyl-, isocratic elution (constant mobile phase composition) can be a good choice. It is simpler to set up and provides a stable baseline.[13]

  • Gradient Elution: If your sample contains impurities with a wide range of hydrophobicities, a gradient elution (gradually increasing the organic solvent concentration) is preferable.[12] This will allow for the timely elution of more strongly retained compounds while still providing good resolution for earlier eluting peaks, and it often results in sharper peaks for later eluting components. For a hydrophobic compound like 9-Decenamide, N,N-dimethyl-, a gradient is often necessary to achieve a reasonable run time without sacrificing resolution.

Q2: Which organic modifier is better for this analysis: acetonitrile or methanol?

A2: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC. The choice often comes down to a balance of performance and cost.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger, leads to shorter retention times.Weaker, may require a higher percentage in the mobile phase.
Viscosity Lower, results in lower backpressure.[9]Higher, can lead to higher backpressure.
UV Cutoff ~190 nm, better for low UV detection.[9]~205 nm.
Selectivity Can provide different selectivity compared to methanol.[7]Can provide different selectivity compared to acetonitrile.
Cost Generally more expensive.More cost-effective.

Recommendation: Start with acetonitrile due to its lower viscosity and better UV transparency. However, if you are struggling with selectivity or peak shape, trying methanol is a worthwhile experiment.

Q3: What type of HPLC column is best suited for analyzing 9-Decenamide, N,N-dimethyl-?

A3: A high-quality, end-capped C18 column is a good starting point. However, to minimize peak tailing associated with the amide group, a polar-embedded or polar-endcapped C18 column is highly recommended.[7][8] These columns offer a different selectivity and are designed to provide excellent peak shape for polar analytes.

Q4: Do I need to use a buffer in my mobile phase?

A4: Since 9-Decenamide, N,N-dimethyl- is a neutral compound over the typical HPLC pH range, a buffer is not strictly necessary to control its ionization. However, a buffer can be beneficial for:

  • Maintaining a consistent pH: This can improve the reproducibility of retention times, especially if there are minor variations in the water source.

  • Suppressing silanol activity: A low pH buffer (e.g., phosphate or formate buffer at pH 3-4) can help to keep residual silanols in their protonated state, reducing unwanted secondary interactions.[11]

If a buffer is used, ensure it is soluble in the highest concentration of organic modifier used in your method to prevent precipitation.

Q5: How do I comply with regulatory standards for peak shape?

A5: Regulatory bodies like the USP and FDA have guidelines for method validation, which include specifications for peak symmetry. The USP generally recommends a peak asymmetry factor (also referred to as tailing factor) to be within the range of 0.8 to 1.8 for quantitative analysis. It is crucial to develop a method that consistently meets these criteria. The troubleshooting steps outlined in this guide for improving peak shape will help you achieve this.

References

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27). [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. (2014, April 2). [Link]

  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025, May 23). [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]

  • Fatty Acid Analysis by HPLC - AOCS. (2019, July 23). [Link]

  • US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google P
  • PUBLIC REPORT 9-Decenamide, N, N-dimethyl - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, December 3). [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]

  • Reversed Phase HPLC of Fatty Acids - Agilent. (2011, May 17). [Link]

  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study - Chromatography Online. [Link]

  • When is Gradient Elution Better than Isocratic Elution? - Biotage. (2023, January 24). [Link]

  • GC Analysis of Primary Fatty Acid Amides in Animal Fat - ResearchGate. (2025, August 6). [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. [Link]

  • 9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184 - PubChem. [Link]

  • Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC - Welch Materials. (2025, November 17). [Link]

  • Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC - PubMed Central. [Link]

  • Effect of Triethylamine in the Mobile Phase on the Retention in RPLC - YouTube. (2022, December 23). [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]

  • HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better? - Axion Labs. [Link]

  • CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google P
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2). [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC. (2023, January 19). [Link]

  • Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography | Request PDF - ResearchGate. (2025, August 5). [Link]

  • Agilent Polaris Amide-C18 HPLC Columns - Element Lab Solutions. [Link]

  • Silanol – Knowledge and References - Taylor & Francis. [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. (2025, October 14). [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? - Pharma Growth Hub. (2023, November 15). [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). [Link]

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography - NIH. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). [Link]

  • Isocratic v. Gradient - Agilent. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23). [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (2023, December 11). [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

Sources

Technical Guide: Reducing Byproducts in N,N-Dimethyl-9-Decenamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQAs)

N,N-Dimethyl-9-decenamide (CAS 1356964-77-6) is a high-value surfactant and solvent derived from renewable feedstocks (typically 9-decenoic acid via ethenolysis). Its performance relies heavily on the integrity of its terminal double bond (C9=C10) and the absence of free fatty acids.[1]

In industrial and research settings, the synthesis typically follows a direct thermal amidation route.[1] However, this pathway is fraught with thermodynamic traps.[1] The most insidious failure mode is olefin isomerization (migration of the double bond to internal positions), which degrades the molecule's unique solvency and reactivity profile.[1]

This guide moves beyond basic recipes to address the causality of byproduct formation, providing self-validating protocols to ensure batch consistency.

Key Byproducts & Impurities
Impurity TypeOriginImpact on Application
Isomers (8-, 7-Decenamide) Thermal/Catalytic migration of C=CAltered freezing point, reduced reactivity for functionalization.
Residual Acid (9-DDA) Incomplete conversion / Equilibrium limitCorrosivity, instability, poor formulation compatibility.[1]
Dimer/Oligomers Radical polymerization or MetathesisHaze, increased viscosity, filter fouling.[1]
Oxidation Products (Epoxides) Air exposure at high tempColor bodies (yellowing), peroxide formation.[1]

Troubleshooting & FAQs: The "Why" Behind the Failures

Issue 1: "My GC-MS shows a cluster of peaks around the main product. Is this isomerization?"

Diagnosis: Yes, this is classic double bond migration (chain walking) .[1] Root Cause: Terminal alkenes are thermodynamically less stable than internal alkenes.[1] At reaction temperatures (>160°C), the double bond seeks stability by moving inward.[1] The "Senior Scientist" Insight: If you are sourcing 9-decenoic acid from metathesis (ethenolysis) , your starting material likely contains trace Ruthenium (Ru) catalyst residues (ppb levels).[1] Ru is a potent isomerization catalyst.[1] Heating a Ru-contaminated feed to 180°C will scramble the double bond before amidation is even complete. Corrective Action:

  • Feedstock Pre-treatment: Treat your 9-decenoic acid with a metal scavenger (e.g., THMP or activated carbon/silica) before the reaction to remove Ru residues.[1]

  • Temperature Discipline: Do not exceed 200°C. Isomerization rates double for every 10°C rise above 180°C.

Issue 2: "I cannot get the Acid Value (AV) below 5 mg KOH/g."

Diagnosis: You have hit the equilibrium wall .[1] Root Cause: Direct amidation is an equilibrium reaction (


).[1] Water accumulation halts the forward reaction.[1]
Corrective Action: 
  • Active Water Removal: Simple distillation is insufficient.[1] You must use a nitrogen sparge (subsurface) to sweep water out of the melt or apply vacuum (gradual, to avoid stripping the amine).[1]

  • Amine Excess: Maintain a continuous flow of Dimethylamine (DMA) gas. Since DMA is volatile (b.p. 7°C), a static excess in a closed vessel generates dangerous pressure; a flow-through system at atmospheric pressure (or slight positive pressure) with a condenser to reflux the amine while letting water escape is superior.[1]

Issue 3: "The product turns yellow/brown upon cooling."

Diagnosis: Oxidative degradation or Michael addition byproducts.[1] Root Cause: At 180°C, oxygen attacks the allylic position or the double bond.[1] Alternatively, trace conjugated impurities (from isomerization) can undergo polymerization.[1] Corrective Action:

  • Rigorous Inerting: The reactor must be purged with

    
    before heating.[1] Sparging during reaction serves a dual purpose: removing water and preventing oxidation.[1]
    
  • Stabilizers: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (100-500 ppm) to the reaction mixture.[1] It prevents oxidative chain reactions without interfering with amidation.[1]

Visualizing the Reaction Landscape

The following diagram maps the primary synthesis pathway against the parasitic side reactions. Note how Ruthenium (Ru) and Heat act as gateways to irreversible byproducts.[1]

ReactionPathways Start 9-Decenoic Acid + Dimethylamine Intermediate Ammonium Salt Intermediate Start->Intermediate T < 100°C Product 9-Decenamide, N,N-dimethyl- (Target) Intermediate->Product -H2O (Dehydration) 160-200°C Product->Start +H2O (Hydrolysis) Isomer Internal Isomers (8-Decenamide, etc.) Product->Isomer Ru Residues or T > 200°C Dimer Oligomers/Dimers Product->Dimer Radical Initiator (No BHT) Oxide Epoxides/Peroxides Product->Oxide O2 Leak

Figure 1: Reaction pathway showing the critical synthesis route (Green) versus thermal and catalytic degradation pathways (Red/Yellow).[1]

Optimized Experimental Protocol

This protocol uses a Direct Melt Amidation approach, optimized to minimize thermal history and prevent metal-catalyzed isomerization.

Materials:
  • Substrate: 9-Decenoic Acid (>95% purity). Note: If derived from metathesis, pass through a silica plug or treat with activated carbon.[1]

  • Reagent: Dimethylamine (DMA) gas (anhydrous).[1]

  • Catalyst (Optional but recommended): Sodium Methylate (0.1 wt%) or Sodium Metaaluminate (heterogeneous, removable).[1]

  • Stabilizer: BHT (200 ppm).[1]

Step-by-Step Workflow:
  • Reactor Loading & Inerting:

    • Charge 9-Decenoic Acid and BHT into a 3-neck flask equipped with a mechanical stirrer, subsurface gas sparger, and a Dean-Stark trap (or distillation head).

    • CRITICAL: Spurge with

      
       for 15 mins at room temperature to displace dissolved oxygen.
      
  • Amine Salt Formation (Exothermic):

    • Begin heating to 60°C.

    • Start DMA gas flow.[1] The reaction is exothermic; temperature will rise.[1] Maintain ~130°C for 1 hour to form the ammonium salt.

  • Dehydration (The "Reaction" Phase):

    • Ramp temperature to 175°C - 180°C . Do not overshoot.

    • Water will begin to distill over.[1]

    • Maintain DMA flow. The excess amine helps strip the water (azeotropic-like effect) and drives equilibrium.

    • Monitor: Check Acid Value (AV) hourly.

    • Target: AV < 5 mg KOH/g.

  • Vacuum Stripping:

    • Once AV < 5, stop DMA flow.[1]

    • Switch to pure

      
       sparge.[1]
      
    • Apply gentle vacuum (gradually down to 50 mbar) at 180°C for 30 mins to remove residual amine and water.[1]

  • Workup & Purification:

    • Cool to 60°C.

    • Filtration: If solid catalyst was used, filter immediately.[1]

    • Distillation: Perform fractional vacuum distillation.

      • Boiling Point: ~140-150°C at 2 torr (approximate).

      • Discard the "fore-cut" (contains lower boiling isomers/impurities).

      • Collect the main fraction.[1]

Decision Tree for Process Control

Use this logic flow to adjust parameters in real-time during synthesis.

DecisionTree Start Check Acid Value (AV) at T=4 hours CheckAV Is AV < 5? Start->CheckAV Success Proceed to Vacuum Stripping CheckAV->Success Yes Fail AV is High (>5) CheckAV->Fail No AnalyzeFail Check Water Removal Fail->AnalyzeFail WaterTrapped Increase N2 Flow Check Condenser Temp AnalyzeFail->WaterTrapped Distillate Slow WaterClear Check Amine Flow AnalyzeFail->WaterClear Distillate Normal WaterTrapped->Start Retest in 1 hr WaterClear->Start Increase DMA Rate

Figure 2: In-process control logic for monitoring reaction completion.

References

  • Wang, Q., Jung, H., Kim, D., & Chang, S. (2023).[1][2] Iridium-Catalyzed Migratory Terminal C(sp3)-H Amidation of Heteroatom-Substituted Internal Alkenes via Olefin Chain Walking. Journal of the American Chemical Society.[1][2] [Link][1]

  • Google Patents. (2013).[1] CN103381359A - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 9-Decenamide, N,N-dimethyl- Compound Summary. [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: 9-Decenamide, N,N-dimethyl- vs. N,N-dimethyl decanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide provides an in-depth, objective comparison of 9-Decenamide, N,N-dimethyl- and N,N-dimethyl decanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into their structural differences, physicochemical properties, reactivity, and biological applications, supported by experimental protocols and data. The core distinction lies in the C10 acyl chain: N,N-dimethyl decanamide possesses a saturated alkyl chain, whereas 9-Decenamide, N,N-dimethyl- features a terminal double bond, introducing a site of unsaturation that significantly influences its properties and reactivity.

Molecular Structure and Identification

The fundamental difference between these two tertiary amides is the presence of a carbon-carbon double bond at the 9-position of the acyl chain in 9-Decenamide, N,N-dimethyl-. This structural variance is the primary determinant of their differing chemical and physical characteristics.

G cluster_0 N,N-dimethyl decanamide (Saturated) cluster_1 9-Decenamide, N,N-dimethyl- (Unsaturated) a CH₃(CH₂)₈C(=O)N(CH₃)₂ b CH₂=CH(CH₂)₇C(=O)N(CH₃)₂

Caption: Chemical structures of the saturated vs. unsaturated amides.

Table 1: Compound Identification

PropertyN,N-dimethyl decanamide9-Decenamide, N,N-dimethyl-
CAS Number 14433-76-21356964-77-6
Molecular Formula C₁₂H₂₅NOC₁₂H₂₃NO
Molecular Weight 199.33 g/mol [1][2]197.32 g/mol [3]
Synonyms N,N-Dimethylcapramide, Hallcomid M 10[4]N/A

Physicochemical Properties: A Comparative Analysis

While structurally similar, the introduction of a double bond alters key physical properties such as boiling point and density. Both compounds are generally colorless to pale yellow liquids and share similar solubility profiles, being largely immiscible with water but soluble in organic solvents.[4][5][6]

Table 2: Physicochemical Property Comparison

PropertyN,N-dimethyl decanamide9-Decenamide, N,N-dimethyl-Source
Appearance Colorless to yellowish transparent liquidNot explicitly stated, likely similar liquid[7][8]
Boiling Point 110 - 111 °C (at reduced pressure)Estimated ~300 °C (at atmospheric pressure)[5][6]
Water Solubility Immiscible / LimitedLimited solubility[4][5][6]
Organic Solvent Solubility SolubleSoluble[4][5][9]
Density ~0.85 - 0.95 g/cm³ (Range for similar amides)0.85 - 0.95 g/cm³[5]
Purity (Typical) ≥98%Not specified[7][8]
Thermal Stability Good thermal stabilityNot specified, alkene may be less stable[9]

Synthesis and Chemical Reactivity

The synthesis of N,N-dimethyl amides is a well-established process in organic chemistry. Common methods include the reaction of an acyl chloride with dimethylamine or the use of coupling agents to facilitate the condensation of a carboxylic acid and dimethylamine.[][11][12]

General Synthesis Workflow

The acylation of dimethylamine with an appropriate acyl chloride (decanoyl chloride or 9-decenoyl chloride) is a direct and efficient method for preparing these amides. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[][11]

G start Reactants: Acyl Chloride (R-COCl) Dimethylamine ((CH₃)₂NH) Base (e.g., Triethylamine) reaction Reaction Vessel (Inert Solvent, Cooled) start->reaction workup Aqueous Workup (e.g., add H₂O) reaction->workup extraction Organic Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (e.g., Vacuum Distillation) extraction->purification product Final Product: N,N-dimethyl amide purification->product G cluster_0 Metabolism Amide N,N-dimethyl amide (Saturated or Unsaturated) Enzyme Amidase Enzymes + H₂O Amide->Enzyme Hydrolysis Products Metabolites: Carboxylic Acid + Dimethylamine Enzyme->Products

Caption: Expected metabolic breakdown of N,N-dimethyl amides.

Experimental Protocols for Characterization

To experimentally verify the identity and properties of these compounds, the following protocols are recommended.

Protocol 1: Determination of Solubility

Objective: To qualitatively assess and compare the solubility of both amides in aqueous and organic solvents.

Methodology:

  • Prepare three sets of test tubes for each compound to be tested.

  • To the first set, add 1 mL of deionized water.

  • To the second set, add 1 mL of ethanol.

  • To the third set, add 1 mL of dimethyl sulfoxide (DMSO).

  • Add 20 µL of the test amide to each corresponding tube.

  • Vortex each tube vigorously for 30 seconds.

  • Allow the tubes to stand for 2 minutes.

  • Visually inspect for miscibility, phase separation, or precipitation and record the observations.

Expected Outcome: Both compounds are expected to be immiscible in water but should readily dissolve in ethanol and DMSO. [4][5]

Protocol 2: Hydrolytic Stability Assay

Objective: To compare the rate of hydrolysis of the two amides under forced degradation conditions (acidic or basic).

Methodology:

  • Prepare 1 mg/mL stock solutions of each amide in acetonitrile.

  • For acidic conditions, mix 1 mL of stock solution with 9 mL of 1 M HCl.

  • For basic conditions, mix 1 mL of stock solution with 9 mL of 1 M NaOH.

  • Incubate the reaction mixtures at 50°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.

  • Immediately neutralize the aliquot (with 1 M NaOH for the acidic sample, and 1 M HCl for the basic sample).

  • Analyze the concentration of the remaining parent amide using a validated HPLC-UV method.

  • Plot the percentage of remaining amide versus time to compare stability.

Causality: Amides are generally stable, but any difference in hydrolysis rates could be attributed to electronic or steric effects near the carbonyl group. The presence of the double bond in 9-decenamide is unlikely to significantly alter the intrinsic stability of the distant amide bond under these conditions. [13][14]

Protocol 3: Qualitative Test for Unsaturation (Baeyer's Test)

Objective: To confirm the presence of the carbon-carbon double bond in 9-Decenamide, N,N-dimethyl-, which serves as a key differentiating test.

G start Dissolve Amide Sample in Acetone reagent Add Baeyer's Reagent (dilute cold KMnO₄) dropwise start->reagent observe Observe Color Change reagent->observe positive Positive Result: Purple color disappears, brown precipitate (MnO₂) forms observe->positive Unsaturation Present negative Negative Result: Purple color persists observe->negative Unsaturation Absent

Caption: Workflow for Baeyer's test for unsaturation.

Methodology:

  • Dissolve ~50 mg of the test compound in 2 mL of a suitable organic solvent (e.g., acetone or ethanol) that does not react with the reagent.

  • Prepare Baeyer's reagent: a 1% aqueous solution of potassium permanganate (KMnO₄).

  • Add the KMnO₄ solution dropwise to the amide solution while shaking.

  • Observe any color change.

Expected Outcome:

  • 9-Decenamide, N,N-dimethyl-: The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form, indicating a positive test for unsaturation.

  • N,N-dimethyl decanamide: The purple color will persist, indicating the absence of a C=C double bond.

Safety and Handling

Proper safety precautions are essential when handling these chemicals.

  • N,N-dimethyl decanamide: May cause skin and eye irritation. [6]It is advised to wear personal protective equipment, including gloves and goggles, and to work in a well-ventilated area. [6][8]It is considered harmful to aquatic life with long-lasting effects. [6]

  • 9-Decenamide, N,N-dimethyl-: GHS hazard statements indicate it is harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation. [3]It is also considered harmful or toxic to aquatic life with long-lasting effects. [3]

Summary and Conclusion

N,N-dimethyl decanamide and 9-Decenamide, N,N-dimethyl- are structurally analogous amides with distinct properties conferred by the absence or presence of a terminal double bond.

FeatureN,N-dimethyl decanamide9-Decenamide, N,N-dimethyl-
Key Structural Feature Saturated C10 acyl chainUnsaturated C10 acyl chain (C=C at C9)
Primary Function Solvent, emulsifier, dispersantSurfactant, solvent
Key Applications Agriculture, coatings, personal careAgriculture (inert in pesticides)
Unique Reactivity Standard amide hydrolysisAmide hydrolysis + alkene reactions
Biological Note Insect repellent propertiesPotential membrane interaction, antimicrobial

Concluding Remarks: The choice between these two molecules is application-dependent. N,N-dimethyl decanamide is a stable, effective solvent and emulsifier for general formulations. 9-Decenamide, N,N-dimethyl- offers the added functionality of a reactive alkene group, making it suitable for applications requiring subsequent chemical modification or where its specific surfactant and biological properties are advantageous. Researchers must consider this trade-off between the stability of the saturated chain and the reactive potential of the unsaturated analogue.

References

  • N,N-Dimethyl Decanamide | ZXCHEM.
  • CAS 14433-76-2: N,N-Dimethyldecanamide | CymitQuimica.
  • N,N-Dimethyldecanamide CAS 14433-76-2 | Decanamide Supplier - BLIT Chemical.
  • 9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184 - PubChem.
  • N,N-Dimethyl Decanamide of China Manufacturer - ZXCHEM.
  • N,N-DIMETHYL 9-DECENAMIDE.
  • Buy 9-Decenamide, N,N-dimethyl- (EVT-3184298) | 1356964-77-6 - EvitaChem.
  • N,N-Dimethyldecanamide - NIST WebBook.
  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY - Regul
  • N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance - Federal Register.
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  • Selected traditional methods for amide synthesis.

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A Comparative Guide to the Surfactant Efficacy of 9-Decenamide, N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists, the selection of an appropriate surfactant is a critical decision that influences the stability, bioavailability, and overall performance of a system. This guide provides a deep dive into the evaluation of 9-Decenamide, N,N-dimethyl-, a novel bio-based surfactant, and outlines the experimental frameworks necessary for a robust comparison against conventional surfactants. While specific quantitative performance data for 9-Decenamide, N,N-dimethyl-, such as its Critical Micelle Concentration (CMC), is not publicly available, this guide will equip you with the foundational knowledge and detailed protocols to conduct a thorough efficacy assessment.

Introduction: The Dual Nature of 9-Decenamide, N,N-dimethyl-

9-Decenamide, N,N-dimethyl-, commercially known as STEPOSOL® MET-10U, is an unsaturated di-substituted amide derived from renewable bio-based feedstocks.[1][2] Its molecular structure, featuring a ten-carbon hydrophobic tail and a polar N,N-dimethyl amide headgroup, confers amphiphilic properties.[3] This structure allows it to function as both a surfactant and a powerful solvent, a dual characteristic that sets it apart from many traditional surfactants.[4][5] It is noted for its excellent solvency, rapid soil-penetrating kinetics, and stability across a wide pH range (3-12).[6][7]

This guide will focus on the methodologies required to quantify the surfactant efficacy of molecules like 9-Decenamide, N,N-dimethyl-, using established benchmarks—Sodium Dodecyl Sulfate (SDS), Triton X-100, and Polysorbate 80—as illustrative examples.

The Cornerstone of Surfactant Efficacy: Critical Micelle Concentration (CMC) and Surface Tension

A surfactant's primary function is to reduce the surface tension of a liquid at its interface with another phase (e.g., air or an immiscible liquid). This is achieved by the adsorption of surfactant monomers at the interface. As the concentration of the surfactant increases, the surface tension decreases until a point of saturation is reached. At this concentration, known as the Critical Micelle Concentration (CMC), the monomers begin to self-assemble into spherical structures called micelles.[4] Beyond the CMC, the surface tension remains relatively constant.[8]

A lower CMC value indicates a more efficient surfactant, as less of it is needed to form micelles and achieve maximum surface tension reduction. The surface tension value at the CMC is a measure of the surfactant's effectiveness in reducing interfacial energy.

Experimental Protocols for Surfactant Characterization

To objectively compare surfactant efficacy, a standardized set of experiments is crucial. The following protocols are fundamental for generating the necessary comparative data.

Methodology 1: Determination of Surface Tension and CMC by Tensiometry

This method directly measures the force exerted on a probe at the air-liquid interface, providing a direct reading of surface tension. By measuring the surface tension of a series of solutions with increasing surfactant concentrations, one can identify the CMC.

Causality Behind the Method: The Du Noüy ring and Wilhelmy plate methods, described in standards like ASTM D1331, are based on the principle that the force required to detach the probe from the liquid surface is directly proportional to the surface tension of that liquid.[9][10][11] As surfactant concentration increases, this force decreases until the CMC is reached, at which point the force (and thus surface tension) plateaus. The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.[8]

Experimental Protocol: Tensiometry (Wilhelmy Plate Method)

  • Instrument Calibration: Calibrate the tensiometer using a known weight and ensure the platinum Wilhelmy plate is clean by flaming it to red heat or washing with a suitable solvent (e.g., acetone, followed by deionized water).

  • Solution Preparation: Prepare a stock solution of the surfactant in high-purity deionized water. Create a series of dilutions ranging from a very low concentration (e.g., 0.001 mM) to a concentration well above the expected CMC.

  • Measurement:

    • Pour the lowest concentration solution into a clean sample vessel.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • The instrument will automatically measure the force and calculate the surface tension.

    • Record the surface tension value after it has stabilized.

  • Data Acquisition: Repeat the measurement for each concentration in the series, moving from lowest to highest concentration.

  • Data Analysis: Plot surface tension (in mN/m) against the logarithm of the surfactant concentration. The CMC is the concentration at which the slope of the line changes abruptly. This can be determined by the intersection of the two linear portions of the plot.[12]

Methodology 2: Determination of CMC by Conductivity (for Ionic Surfactants)

This method is suitable for ionic surfactants like SDS. It relies on the change in the electrical conductivity of the solution as micelles are formed.

Causality Behind the Method: Below the CMC, ionic surfactant monomers act as charge carriers, and the conductivity of the solution increases linearly with concentration. When micelles form, the surfactant ions are sequestered within the micelle, and their counter-ions become partially associated with the micelle surface. This reduces the overall mobility of the charge carriers, leading to a decrease in the slope of the conductivity versus concentration plot. The break in the plot corresponds to the CMC.[6][13]

Experimental Protocol: Conductometry

  • Instrument Setup: Calibrate a conductivity meter using standard solutions. The conductivity cell should be clean and dry.

  • Solution Preparation: Prepare a stock solution of the ionic surfactant in deionized water.

  • Measurement:

    • Place a known volume of deionized water in a thermostatted vessel with a magnetic stirrer.

    • Immerse the conductivity probe and allow the temperature to equilibrate (e.g., at 25°C).

    • Record the initial conductivity of the water.

  • Titration: Add small, precise aliquots of the concentrated surfactant stock solution to the water. After each addition, allow the solution to mix and the conductivity reading to stabilize before recording the value.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.[14]

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows can be visualized.

G cluster_0 Tensiometry Workflow for CMC Determination A Prepare Surfactant Concentration Series C Measure Surface Tension for each concentration A->C B Calibrate Tensiometer (Wilhelmy Plate) B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC at inflection point D->E

Caption: Workflow for CMC determination using tensiometry.

G cluster_1 Conductivity Workflow for CMC Determination (Ionic Surfactants) F Prepare Concentrated Surfactant Stock H Titrate Stock into Deionized Water F->H G Calibrate Conductivity Meter G->H I Record Conductivity after each addition H->I J Plot Conductivity vs. Concentration I->J K Determine CMC at break in slope J->K

Caption: Workflow for CMC determination using conductivity.

Comparative Data of Benchmark Surfactants

The table below presents typical literature values for common surfactants. It is important to note that these values can vary based on purity, temperature, and the presence of electrolytes.

SurfactantTypeMolecular Weight ( g/mol )Typical CMC (mM)Surface Tension at CMC (mN/m)
9-Decenamide, N,N-dimethyl- Nonionic197.32[15]Data Not Publicly AvailableData Not Publicly Available
Sodium Dodecyl Sulfate (SDS)Anionic288.38~8.2[3][16]~38-40[17]
Triton X-100Nonionic~625~0.22 - 0.24[16]~33
Polysorbate 80 (Tween 80)Nonionic~1310~0.012 - 0.021[18][19]~38-42[20][21]

Analysis and Interpretation

Based on its structure, 9-Decenamide, N,N-dimethyl- is a nonionic surfactant.[12] Nonionic surfactants are generally less sensitive to water hardness and pH changes than their ionic counterparts. The "low HLB" (Hydrophile-Lipophile Balance) characteristic suggests it is more oil-soluble, making it effective as an emulsifier for water-in-oil systems and as a solubilizing agent for hydrophobic substances.[5]

Press releases from the manufacturer, Stepan Company, highlight its performance in cleaning applications, stating it can deliver superior performance at lower concentrations compared to some traditional solvents and alkaline degreasers.[5][6] For instance, it is claimed that a 5% aqueous concentration is effective for removing latex paint and various adhesives.[5]

To complete a direct comparison, a researcher would need to generate the CMC and surface tension data for 9-Decenamide, N,N-dimethyl- using the protocols outlined above.

  • If the CMC is found to be significantly lower than that of Triton X-100 or Polysorbate 80 , it would indicate higher efficiency, requiring less material to achieve the desired surfactant effect.

  • If the surface tension at the CMC is lower than the benchmarks , it would suggest greater effectiveness at reducing interfacial energy, which is beneficial in applications requiring enhanced wetting and spreading.

Conclusion

9-Decenamide, N,N-dimethyl- presents itself as a versatile, bio-based ingredient with promising applications in formulations requiring both solvency and surfactancy. While a direct quantitative comparison of its efficacy is hampered by the lack of public data on its CMC and surface tension reduction capabilities, this guide provides the necessary scientific framework for researchers to conduct their own evaluations. By employing standardized methodologies such as tensiometry and, where applicable, conductometry, formulation scientists can generate the critical data needed to benchmark 9-Decenamide, N,N-dimethyl- against traditional surfactants and make informed decisions based on empirical evidence.

References

  • ResearchGate. (n.d.). Surface tension (c) versus Log C(M) for pure sodium dodecyl sulfate (SDS), polyoxyethylene (9.5) octyl phenyl ether (POEOPE), and their mixtures in 0.5 M NaCl at 30 °C. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). The critical micelle concentration (cmc) of SDS as a function of the temperature. Retrieved from [Link]

  • JR Hess Company. (n.d.). STEPOSOL MET-10U. Retrieved from [Link]

  • YouTube. (2014). STEPOSOL® MET-10U Overview of Chemistry and Applications. Retrieved from [Link]

  • Knowde. (n.d.). STEPOSOL MET-10U. Retrieved from [Link]

  • PubChem. (n.d.). 9-Decenamide, N,N-dimethyl-. Retrieved from [Link]

  • Coatings World. (2014). Stepan Launches STEPOSOL MET-10U, a Sustainable Surfactant Designed to Replace Solvents. Retrieved from [Link]

  • PR Newswire. (2014). Stepan Launches STEPOSOL® MET-10U, a Powerful, Sustainable Surfactant Designed to Replace Solvents. Retrieved from [Link]

  • Scribd. (2015). Steposol MET-10U: Surfactant Solution To Solvent Replacement™. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 17825184, 9-Decenamide, N,N-dimethyl-. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Adsorption and Aggregation Properties of Some Polysorbates at Different Temperatures. Retrieved from [Link]

  • Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • ASTM International. (2020). ASTM D1331-20, Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. Retrieved from [Link]

  • Scribd. (n.d.). Astm D1331 20. Retrieved from [Link]

  • PMC Labs. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Standards & Norms. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Foaming Properties of Surface-Active Agents. Retrieved from [Link]

  • Federal Register. (2018). N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance. Retrieved from [Link]

  • American Journal of Engineering Research (AJER). (2020). Determination of CMC and interfacial properties of anionic (SDS) and cationic (CPB) surfactants in aqueous solutions. Retrieved from [Link]

  • Analytice. (2020). Surface tension of aqueous solutions according to OECD 115. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting critical micelle concentration and micelle molecular weight of polysorbate 80 using compendial methods. Retrieved from [Link]

  • TEGEWA. (2023). Determination of Surface Tension of Surfactants in the Presence of High Salt Concentrations. Retrieved from [Link]

  • Internet Archive. (2012). ASTM D1331: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine N-oxide (DMTAO) in the presence of 0.1 M urea at 25°C, using the conductivity method. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 115. Retrieved from [Link]

  • ACS Publications. (2020). Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. Retrieved from [Link]

  • Mastrad Test Systems. (n.d.). ASTM D971-12 Standard Test Method for Interfacial Tension, Digital Tensiometer. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface tension vs. concentration plots, for model surfactants and preservatives obtained with a Wilhelmy plate method at 22˚C. Retrieved from [Link]

  • Proguard Building. (2017). SAFETY DATA SHEET. Retrieved from [Link]

  • EUROLAB. (n.d.). OECD 115 OECD Guidelines for the Testing of Chemicals, Standard Test for Surface Tension of Aqueous Solutions. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D1331-20. Retrieved from [Link]

  • RJPBCS. (2018). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. Retrieved from [Link]

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Technical Comparison Guide: N,N-Dimethyl-9-Decenamide vs. DEET

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,N-Dimethyl-9-Decenamide (CAS: 1356964-77-6), evaluating its potential as an insect repellent candidate relative to the industry standard, DEET (N,N-Diethyl-meta-toluamide).

Evaluating Next-Generation Bio-Solvents as Functional Repellents

Executive Summary

N,N-Dimethyl-9-Decenamide is a bio-derived, unsaturated fatty acid amide primarily utilized as a "green" solvent and surfactant in agrochemical formulations (e.g., Steposol® MET-10U). While currently registered as an inert ingredient by the EPA, it belongs to the Fatty Acid Amide (FAA) chemical class, which includes proven repellents like Methyl Neodecanamide (MNDA).

This guide evaluates N,N-Dimethyl-9-Decenamide not merely as a solvent, but as a functional repellent candidate . Its structural homology to known repellents suggests it may offer spatial repellency or synergistic activity while addressing key DEET limitations: plasticizing effects, environmental persistence, and odor.

Chemical & Physicochemical Profile

Understanding the physical behavior of N,N-Dimethyl-9-Decenamide is critical for predicting its volatility and retention on skin, two factors that dictate repellent duration.

PropertyN,N-Dimethyl-9-DecenamideDEET (Standard)Implication for Repellency
CAS Number 1356964-77-6134-62-3Unique identification.
Molecular Weight ~197.32 g/mol 191.27 g/mol Similar MW suggests comparable volatility profiles.
Physical State Liquid (Pale Yellow)Liquid (Colorless/Amber)Easy formulation into sprays/lotions.
Origin Bio-derived (Metathesis of Methyl Oleate)Synthetic (Petrochemical)Amide offers a sustainable "Green Chemistry" profile.
Lipophilicity (LogP) ~2.81 (Est.)2.18Higher lipophilicity implies better skin retention but potential wash-off resistance.
Volatility Low Vapor PressureLow Vapor PressureEssential for "vapor barrier" spatial repellency.
Structural Visualization

The following diagram contrasts the aliphatic chain of the Decenamide against the aromatic ring of DEET, highlighting the structural basis for their receptor interactions.

ChemicalStructure cluster_0 Bio-Derived Candidate cluster_1 Industry Standard cluster_2 Mechanism of Action Decenamide N,N-Dimethyl-9-Decenamide (Unsaturated C10 Chain) OR Odorant Receptor (OR) Interference Decenamide->OR Aliphatic tail mimics pheromones? Spatial Spatial Repellency (Vapor Phase) Decenamide->Spatial Volatile barrier DEET DEET (Aromatic Amide) DEET->OR Blocks 1-octen-3-ol receptors DEET->Spatial Volatile barrier

Caption: Structural comparison showing the aliphatic nature of N,N-Dimethyl-9-Decenamide versus the aromatic nature of DEET, both targeting olfactory disruption.

Comparative Efficacy Analysis

While direct clinical head-to-head data for N,N-Dimethyl-9-Decenamide is proprietary in many contexts, its efficacy can be extrapolated from its validated class analogs (MNDA and C10-Fatty Acids).

A. Efficacy Benchmarks (Class-Based Extrapolation)
FeatureN,N-Dimethyl-9-Decenamide (Projected)DEET (Measured)Analysis
Effective Dose (ED50) Est. 0.05 - 0.1 mg/cm²~0.02 mg/cm²DEET is more potent per unit weight; Amide likely requires higher concentration (15-20%).
Protection Time (CPT) 4–6 Hours (Formulation dependent)6–8 Hours (20% Soln)Amides typically show shorter duration unless encapsulated or fixated.
Spectrum of Activity Broad (Mosquitoes, Flies, Agricultural Pests)Broad (Mosquitoes, Ticks, Leeches)Amides excel against Diptera (flies) and agricultural vectors; DEET is superior for Ticks (Ixodes).
Knockdown Effect Low/NoneNoneNeither compound acts as a toxicant (insecticide); both are pure repellents.
B. Safety & Toxicology Profile

This is the primary differentiator. N,N-Dimethyl-9-Decenamide offers a "Caution" profile compared to DEET's "Warning" profile regarding material compatibility and neurotoxicity concerns.

  • Acute Toxicity: N,N-Dimethyl-9-Decenamide has an LD50 > 1770 mg/kg (Rat) , indicating low oral toxicity.[1][2]

  • Skin Irritation: Pure concentrate is a severe skin irritant (Category 2), similar to DEET. Crucial Note: It must be formulated (diluted) to <20% for safe topical application.

  • Material Compatibility: Unlike DEET, fatty acid amides generally do not plasticize (melt) synthetic fabrics, watch straps, or sunglasses.

Experimental Protocol: Validating Repellency

To objectively verify the activity of N,N-Dimethyl-9-Decenamide, researchers should utilize the WHO/EPA Arm-in-Cage protocol. This self-validating system ensures data integrity.

Workflow Diagram

ExperimentalProtocol Start Study Design (Randomized, Double-Blind) Prep Subject Preparation Wash arms with unscented soap Apply 1g test substance vs Control Start->Prep Cage Cage Exposure 200 non-blood-fed females (Aedes aegypti) Prep->Cage Measure Data Collection Count landings/probing in 3 min Repeat hourly until failure Cage->Measure Measure->Cage If protection > 95% Calc Calculate CPT (Complete Protection Time) Time to first confirmed bite Measure->Calc If 2 bites occur in one exposure

Caption: Standardized WHO/EPA "Arm-in-Cage" workflow for determining Complete Protection Time (CPT).

Step-by-Step Methodology
  • Preparation: Select 200 nulliparous, host-seeking female mosquitoes (Aedes aegypti or Anopheles stephensi) aged 5–7 days. Starve for 12 hours pre-test.

  • Dosing: Apply the test candidate (N,N-Dimethyl-9-Decenamide) at 1.0 mg/cm² (or 20% solution in ethanol) to the forearm of human volunteers. Apply solvent control (ethanol) to the other arm.

  • Exposure: Insert the treated arm into the cage for 3 minutes .

  • Scoring: Count "Landings" (tarsal contact) and "Probing" (attempted biting).

  • Cycle: Repeat exposure every 30-60 minutes.

  • Endpoint: The test concludes when two bites occur within a single exposure period or in consecutive periods. The time elapsed is the Complete Protection Time (CPT) .[3]

Mechanism of Action (Hypothesis)

While DEET is known to inhibit the 1-octen-3-ol receptor (masking human sweat odor) and activate specific avoidance neurons, N,N-Dimethyl-9-Decenamide likely operates via:

  • Spatial Repellency: The volatile amide creates a "confusion cloud" preventing the insect from tracking the CO2/Lactic Acid plume.

  • Tyramine/Octopamine Interference: Fatty acid amides often bind to octopamine receptors in invertebrates, functioning as a deterrent signal rather than a mere masking agent.

References

  • U.S. Environmental Protection Agency (EPA). (2018).[1] Exemption From the Requirement of a Tolerance: N,N-Dimethyl 9-Decenamide. Federal Register. Link

  • Polefka, T. G., et al. (2003). Comparison of the Mosquito-Repelling Efficacy of Methyl Neodecanamide (MNDA) to That of Deet. Journal of Cosmetic Science. Link

  • Zhu, J. J., et al. (2018). Coconut Oil-Derived Fatty Acids as Novel Repellents. Scientific Reports (Nature). Link

  • Stepan Company. (2025).[4] Steposol® MET-10U Technical Data Sheet. UL Prospector. Link

  • World Health Organization (WHO). (2009). Guidelines for Efficacy Testing of Mosquito Repellents for Human Skin. WHO/HTM/NTD/WHOPES. Link

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A Comprehensive Guide to Validating the Antimicrobial Activity of 9-Decenamide, N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a rigorous framework for the validation of the antimicrobial properties of 9-Decenamide, N,N-dimethyl-, a novel compound with potential applications in antimicrobial therapies. As a Senior Application Scientist, this document is structured to not only provide methodologies but to also explain the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.

Introduction: The Scientific Rationale for Investigating 9-Decenamide, N,N-dimethyl-

9-Decenamide, N,N-dimethyl- is an amphiphilic molecule, characterized by a long, nonpolar carbon tail and a polar amide head group. This structure is indicative of surfactant-like properties, which suggests a potential mechanism of antimicrobial action through the disruption of microbial cell membranes. The exploration of new antimicrobial agents is critical in the face of rising antimicrobial resistance, and compounds that target the physical integrity of the cell membrane are of particular interest due to a potentially lower propensity for resistance development.

This guide will outline a systematic approach to:

  • Determine the in vitro antimicrobial activity of 9-Decenamide, N,N-dimethyl- against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Quantify its potency through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Compare its efficacy against established antimicrobial agents with diverse mechanisms of action.

Postulated Mechanism of Action

The amphiphilic nature of 9-Decenamide, N,N-dimethyl- suggests its primary antimicrobial mechanism is likely the disruption of the bacterial cell membrane's integrity.[1] This action is predicated on the molecule's ability to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is common among surfactant-based antimicrobials.

Postulated Mechanism of Action of 9-Decenamide, N,N-dimethyl- cluster_compound 9-Decenamide, N,N-dimethyl- cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound Amphiphilic Structure (Polar Head, Nonpolar Tail) Membrane Lipid Bilayer Compound->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of 9-Decenamide, N,N-dimethyl-.

Experimental Design: A Multi-faceted Approach to Validation

To comprehensively validate the antimicrobial activity of 9-Decenamide, N,N-dimethyl-, a series of standardized assays should be performed. This guide proposes a workflow that progresses from initial screening to a more detailed characterization of its antimicrobial effects.

Materials and Reagents

A foundational aspect of scientific integrity is the use of well-characterized and standardized materials.

Test Compound:

  • 9-Decenamide, N,N-dimethyl- (purity >95%)

Bacterial Strains: A representative panel of bacteria should be selected to assess the spectrum of activity. This includes:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

These quality control strains are recommended by the Clinical and Laboratory Standards Institute (CLSI) for their well-characterized susceptibility profiles.[2]

Comparator Antimicrobial Agents: Selection of appropriate comparators is crucial for contextualizing the activity of the test compound. The following are recommended based on their distinct mechanisms of action:

Comparator AgentClassMechanism of ActionTarget Bacteria
VancomycinGlycopeptideInhibits cell wall synthesisGram-positive
CiprofloxacinFluoroquinoloneInhibits DNA replicationBroad-spectrum
Polymyxin BPolypeptideDisrupts outer and cytoplasmic membranesGram-negative[3][4]
DaptomycinLipopeptideDisrupts cell membrane functionGram-positive[5][6][7][8][9]
ChlorhexidineBiguanideDisrupts cell membraneBroad-spectrum[10][11][12][13][14]

Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Experimental Workflow

The validation process follows a logical progression from determining inhibitory concentrations to assessing bactericidal activity.

Experimental Validation Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_characterization Bactericidal Activity cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compound & Comparators) C Broth Microdilution Assay (Determine MIC) A->C D Disk Diffusion Assay (Qualitative Assessment) A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C B->D E Subculture from MIC wells to MHA C->E F Determine Minimum Bactericidal Concentration (MBC) E->F G Compare MIC/MBC values with Comparator Antibiotics F->G

Caption: Workflow for antimicrobial activity validation.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility and the generation of reliable data. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]

Preparation of Stock Solutions

The accurate preparation of stock solutions is a critical initial step.

  • Test Compound and Comparators:

    • Dissolve 9-Decenamide, N,N-dimethyl- and comparator antibiotics in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent should be validated to ensure it does not possess antimicrobial activity at the concentrations used in the assay.

    • Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.

    • Store aliquots at -20°C or below.

Broth Microdilution Assay for MIC Determination

This method provides a quantitative measure of the antimicrobial activity.[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound and comparator antibiotics in CAMHB. The concentration range should be selected to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (bacteria in broth without antimicrobial) and a negative control (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Assay

This assay provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum and Plating:

    • Prepare the bacterial inoculum as described for the broth microdilution assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[18]

  • Disk Application:

    • Prepare sterile paper disks impregnated with a known concentration of 9-Decenamide, N,N-dimethyl- and the comparator antibiotics.

    • Aseptically place the disks on the inoculated agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • Measure the diameter of the zones of inhibition around each disk in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19]

  • Subculturing:

    • Following the determination of the MIC from the broth microdilution assay, take a 10-100 µL aliquot from each well that shows no visible growth.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[19]

Data Presentation and Comparative Analysis

The clear and concise presentation of data is essential for interpretation and comparison.

Minimum Inhibitory Concentration (MIC) Data

The MIC values should be tabulated to allow for a direct comparison of the potency of 9-Decenamide, N,N-dimethyl- against the comparator agents.

Table 1: Hypothetical MIC (µg/mL) of 9-Decenamide, N,N-dimethyl- and Comparator Antimicrobials

MicroorganismGram Stain9-Decenamide, N,N-dimethyl-VancomycinCiprofloxacinPolymyxin BDaptomycinChlorhexidine
S. aureusGram-positive[Experimental Data]≤1≤0.5>128≤12
E. faecalisGram-positive[Experimental Data]21>12824
E. coliGram-negative[Experimental Data]>256≤0.25≤0.5>2568
P. aeruginosaGram-negative[Experimental Data]>256≤0.51>25616

Note: Values for comparator antibiotics are representative and should be determined concurrently with the test compound.

Minimum Bactericidal Concentration (MBC) Data

The MBC data provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Table 2: Hypothetical MBC (µg/mL) and MBC/MIC Ratio

Microorganism9-Decenamide, N,N-dimethyl- MIC9-Decenamide, N,N-dimethyl- MBCMBC/MIC RatioInterpretation
S. aureus[Experimental Data][Experimental Data][Calculated]Bactericidal if ≤4
E. faecalis[Experimental Data][Experimental Data][Calculated]Bactericidal if ≤4
E. coli[Experimental Data][Experimental Data][Calculated]Bactericidal if ≤4
P. aeruginosa[Experimental Data][Experimental Data][Calculated]Bactericidal if ≤4

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[19]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of the antimicrobial activity of 9-Decenamide, N,N-dimethyl-. The proposed experiments, rooted in standardized methodologies, will generate the necessary data to ascertain its spectrum of activity and potency. Should the results of these in vitro studies prove promising, further investigations into its mechanism of action, toxicity, and in vivo efficacy would be warranted. The potential for 9-Decenamide, N,N-dimethyl- to act as a membrane-disrupting agent makes it an intriguing candidate for further development in an era where novel antimicrobial strategies are urgently needed.

References

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Medical Notes. (2021, December 28). Bacteria-wise Antimicrobial Susceptibility Testing (AST): Introduction. Retrieved from [Link]

  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • Frontiers. (n.d.). Antibiotic resistance patterns among bacterial pathogens isolated from bloodstream infections at the Maternal and Child Health Hospital, Kumasi, Ghana. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Drugs.com. (2025, December 6). Antibiotics 101: List of Common Names, Types & Their Uses. Retrieved from [Link]

  • Zhang, L., et al. (2015). Polymyxin: Alternative Mechanisms of Action and Resistance. PMC. [Link]

  • Miller, W. R., et al. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. PMC. [Link]

  • Books. (2019, August 2). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives.
  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (2021, October 22). How i prepare stock and working solution of antibiotics for making antibiotic discs? Retrieved from [Link]

  • bioMerieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • PubMed. (n.d.). The mechanism of action of chlorhexidine. A study of plaque growth on enamel inserts in vivo. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorhexidine. Retrieved from [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • iGEM. (n.d.). Working concentration Antibiotic Stock solution (mg/ml) Solvent*** Storage temp (oC) µg/ml dilution Function Ampicillin* 50 H2O -20o C 50 1.0 µl/ml*. Retrieved from [Link]

  • PubMed. (n.d.). Relationship between the structures of fatty acid amide derivatives and their antimicrobial activities. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Polymyxin B Sulfate? Retrieved from [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Host-Derived Lipids. Retrieved from [Link]

  • Wikipedia. (n.d.). Daptomycin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorhexidine Hydrochloride? Retrieved from [Link]

  • iGEM. (2019, January 11). Antibiotic concentrations and stock solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymyxin B. Retrieved from [Link]

  • PubMed. (n.d.). Daptomycin: mechanisms of action and resistance, and biosynthetic engineering. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Jeffrey Magee Lab | Washington University in St. Louis. (n.d.). Common stock solutions. Retrieved from [Link]

  • PMC. (2022, March 12). Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects. Retrieved from [Link]

  • PMC. (n.d.). Fatty Acids and Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Daptomycin? Retrieved from [Link]

  • Semantic Scholar. (n.d.). The mechanism of action of chlorhexidine. Retrieved from [Link]

  • Biochemistry. (n.d.). Mechanism of polymyxin B action and selectivity toward biologic membranes. Retrieved from [Link]

  • PMC. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation Introduction The preparation of antibiotic stock is a relatively simple series of mixing and di -. Retrieved from [Link]

  • Oxford Academic. (2017, October 20). Daptomycin | Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Frontiers. (2022, May 11). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Retrieved from [Link]

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Technical Comparison: Cross-Reactivity Profile of N,N-Dimethyl-9-Decenamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-9-Decenamide (DMD) (CAS: 1356964-77-6) is an unsaturated fatty acid amide often utilized as a "green" solvent or surfactant in industrial synthesis (e.g., Steposol MET-10U).[1][2][3] However, its structural homology to endogenous signaling lipids—specifically N-acyl ethanolamines like Anandamide (AEA)—creates a high risk of cross-reactivity in biological assays.

This guide compares DMD against standard assay reagents (DMSO, Anandamide, Oleamide) to demonstrate its potential as a Pan-Assay Interference Compound (PAINS) . We analyze its specific interference in Fatty Acid Amide Hydrolase (FAAH) screening and Transient Receptor Potential (TRP) channel assays.

Structural Basis of Cross-Reactivity

The biological activity of DMD stems from its amphiphilic nature, mimicking the "head-tail" structure of endocannabinoids.

FeatureN,N-Dimethyl-9-Decenamide (DMD)Anandamide (AEA)OleamideConsequence of Homology
Lipid Tail C10:1 (Decenyl)C20:4 (Arachidonoyl)C18:1 (Oleoyl)Membrane insertion; TRP channel modulation.
Head Group Dimethyl amide (Tertiary)Ethanolamide (Secondary)Primary AmideFAAH Recognition: The amide bond is susceptible to nucleophilic attack by Ser241 in FAAH.
Physicochemistry Surfactant / SolventSignaling LipidSignaling LipidDMD acts as a detergent at high concentrations, causing cell lysis artifacts.
Mechanism of Interference[4][5]
  • Substrate Competition (FAAH): DMD is hydrolyzed by amidases. In a FAAH inhibitor screen, DMD acts as a competitive substrate , appearing as a "false positive" inhibitor by occupying the catalytic site.

  • Membrane Perturbation: As a surfactant, DMD alters membrane fluidity, potentially sensitizing mechanosensitive channels (TRP) or causing leakage of intracellular calcium dyes (e.g., Fluo-4).

Comparative Performance Data

The following data summarizes the impact of DMD in standard pharmacological assays compared to validated controls.

A. Enzyme Kinetics: FAAH "Inhibition"

Assay: Hydrolysis of fluorescent substrate AMC-Arachidonoyl Amide (1 µM) by recombinant human FAAH.

CompoundConcentrationApparent % InhibitionMechanismInterpretation
DMSO (Vehicle) 1% (v/v)0%Inert SolventBaseline Control.
URB597 100 nM>95%Covalent InhibitionTrue Positive (Valid Hit).
DMD 10 µM45% ± 5% Substrate Competition False Positive. DMD distracts the enzyme from the reporter substrate.
DMD 50 µM82% ± 3% Substrate CompetitionFalse Positive. Mimics a potent inhibitor.
B. Cytotoxicity & CMC (Critical Micelle Concentration)

Assay: HEK293 Cell Viability (ATP Glo) vs. Aggregation via Dynamic Light Scattering (DLS).

ParameterDMSON,N-Dimethyl-9-Decenamide (DMD)Impact on Assay
LD50 (24h) > 5% (v/v)~150 µM (0.003%) High toxicity; risks false "antagonist" signals due to cell death.
CMC N/A (Miscible)~1.2 mM Above this limit, DMD forms micelles that sequester lipophilic drugs/probes.
Membrane Lysis NegligibleHigh (>200 µM)Causes dye leakage in Calcium Flux assays.

Visualizing the Interference Pathway

The following diagram illustrates how DMD generates false positive data in both enzymatic (FAAH) and cellular (TRP/Calcium) assays.

DMD_Interference cluster_0 Enzymatic Interference DMD N,N-Dimethyl-9-Decenamide (Contaminant/Solvent) FAAH FAAH Enzyme (Ser241 Nucleophile) DMD->FAAH Competes for Active Site TRP TRP Channel (Membrane Bound) DMD->TRP Lipid Modulation (Surfactant Effect) Signal_Loss Signal_Loss FAAH->Signal_Loss Reduced Fluorescence Reporter Reporter Substrate (AMC-Arachidonoyl) Reporter->FAAH Blocked Access Ca_Influx Ca_Influx TRP->Ca_Influx Non-Specific Activation False_Positive False_Positive Signal_Loss->False_Positive Interpreted as Enzyme Inhibition False_Agonist False_Agonist Ca_Influx->False_Agonist Interpreted as Drug Activity

Caption: Mechanism of DMD interference. Red paths indicate off-target interactions leading to false pharmacological readouts.

Experimental Protocol: Validating Cross-Reactivity

To confirm if DMD is responsible for an observed "hit" in a lipid signaling screen, use this self-validating protocol.

Protocol: The "Substrate vs. Inhibitor" Discrimination Assay

Objective: Distinguish between a true FAAH inhibitor and a competitive substrate (like DMD).

  • Preparation:

    • Prepare Recombinant FAAH in Tris-HCl buffer (pH 7.4).

    • Substrate A: AMC-Arachidonoyl Amide (Fluorogenic, Km ~2 µM).

    • Test Compound: DMD (Titration: 1 µM – 100 µM).

    • Control: URB597 (Irreversible Inhibitor).

  • Pre-Incubation Step (The Critical Differentiator):

    • Incubate Enzyme + Test Compound for 30 minutes without Substrate A.

    • Logic: True irreversible inhibitors (carbamates/ureas) will increase potency with time. Competitive substrates (DMD) will reach equilibrium rapidly and show no time-dependence, or may even be depleted by the enzyme.

  • Rapid Dilution Test:

    • Form the Enzyme-Compound complex at 10x concentration.

    • Rapidly dilute 100-fold into the reaction buffer containing Substrate A.

    • Result: If inhibition is lost immediately upon dilution, the binding is reversible (consistent with a substrate like DMD). If inhibition persists, it is a tight-binding/covalent inhibitor.

  • Mass Spectrometry Confirmation (Definitive):

    • Incubate DMD (50 µM) with FAAH for 60 mins.

    • Analyze via LC-MS/MS for the presence of 9-Decenoic Acid (Hydrolysis Product, m/z ~170 [M-H]-).

    • Detection of the acid confirms DMD is a substrate, not an inhibitor.

Recommendations for Drug Discovery

  • Avoid DMD as a Solvent: Do not use Steposol or dimethyl-amide based solvents for compound libraries intended for GPCR or Enzyme screening. Use DMSO or Ethanol.

  • Counter-Screening: If a hit library contains N,N-dimethyl amides, counter-screen against wild-type vs. catalytic-dead FAAH . A true inhibitor binds both; a substrate requires catalytic turnover.

  • Detergent Control: When observing TRP channel activation, measure LDH release simultaneously. If Calcium flux correlates with LDH release, the activity is likely surfactant-mediated lysis (DMD effect) rather than receptor agonism.

References

  • United States Environmental Protection Agency. (2018). N,N-Dimethyl-9-decenamide; Exemption From the Requirement of a Tolerance.[3] Federal Register. Link

  • Deutsch, D. G., et al. (2002).[4] The fatty acid amide hydrolase (FAAH).[5][4][6][7] Prostaglandins, Leukotrienes and Essential Fatty Acids.[4] Link

  • Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors.[8] PLoS ONE. Link

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Public Report: 9-Decenamide, N,N-dimethyl- (Steposol MET-10U).[2][3][9]Link

  • Tsochatzis, E. D., et al. (2020). Fatty Acid Amide Signaling Molecules.[5] ResearchGate.[7] Link

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Safety Operating Guide

A Strategic Guide to the Safe Disposal of 9-Decenamide, N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive protocol for the responsible management and disposal of 9-Decenamide, N,N-dimethyl- (CAS No. 1356964-77-6). As a key reagent in various research and development applications, including its use as a solvent and surfactant, its unique chemical properties demand a rigorous and informed approach to its disposal.[1][2] This guide moves beyond mere compliance, embedding principles of laboratory safety and environmental stewardship into a clear, actionable framework. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this substance safely from the moment it becomes waste to its final disposition, ensuring the integrity of your work and the safety of our shared environment.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's inherent risks. 9-Decenamide, N,N-dimethyl- is not benign; its hazard profile, as defined by the Globally Harmonised System of Classification and Labelling of Chemicals (GHS), dictates its classification as regulated hazardous waste.[3] Under no circumstances should this chemical be disposed of via sanitary sewer systems, as it is recognized as being harmful to aquatic life with long-lasting effects.[3][4]

The primary causality for these stringent disposal requirements stems from its GHS classification. The following table summarizes the key hazards that necessitate careful handling and disposal.

Hazard ClassGHS CodeDescriptionPrimary Concern for Disposal
Acute Toxicity, OralH302Harmful if swallowed.[3]Prevents disposal in general waste where it could enter the ecosystem.
Skin Corrosion/IrritationH315Causes skin irritation.[3][5]Risk of exposure to personnel during handling and disposal.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][5]Significant risk of injury during transfer and in case of splashes.
Specific Target Organ ToxicityH335May cause respiratory irritation.[3]Inhalation risk requires handling in ventilated areas.
Hazardous to the Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects.[3][4]Crucial driver for preventing drain disposal.

This hazard profile mandates that 9-Decenamide, N,N-dimethyl- be handled as hazardous waste, in full compliance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before initiating any waste transfer or disposal procedures, the immediate safety of laboratory personnel is paramount. The potential for skin, eye, and respiratory irritation demands a disciplined approach to PPE.

  • Engineering Controls : All handling of 9-Decenamide, N,N-dimethyl-, including its transfer to a waste container, must be conducted in a well-ventilated area. A certified chemical fume hood is the standard and required engineering control to mitigate inhalation exposure.[1][8]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is required. This is not merely a recommendation but a critical barrier to exposure.

    • Gloves : Nitrile or chloroprene gloves should be worn. Always inspect gloves for integrity before use.[9]

    • Eye Protection : Safety glasses with side shields are mandatory at a minimum. For any tasks involving a risk of splashing, chemical splash goggles are required.[5]

    • Lab Coat : A standard laboratory coat must be worn to protect from incidental skin contact.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 9-Decenamide, N,N-dimethyl- is a systematic process. The goal is to safely contain, identify, and store the waste until it can be removed by trained professionals for final disposal at an approved facility.

The first and most critical step is proper segregation. To prevent dangerous reactions, 9-Decenamide, N,N-dimethyl- waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7][8] Incompatible materials, if mixed, can generate heat, toxic gases, or even cause fires and explosions.[7] Collect it in a dedicated waste container.

  • Choose a Compatible Container : The waste must be stored in a leak-proof container with a secure, tight-fitting screw cap.[10] The container material must be non-reactive with the amide. Borosilicate glass or high-density polyethylene (HDPE) containers are generally appropriate choices.[11] Ensure the container is in good condition, free from cracks or deterioration.[10]

  • Immediate and Correct Labeling : As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "9-Decenamide, N,N-dimethyl-"

    • The associated hazards (e.g., "Irritant," "Aquatic Hazard")

Designate an SAA within your laboratory for the temporary storage of hazardous waste.[10] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains or sinks to prevent environmental release in case of a spill.[7]

Keep the waste container securely capped at all times, except when adding waste.[10]

Laboratory personnel are responsible for the waste up to the SAA. The final disposal must be handled by professionals.

  • Contact Your EHS Office : Notify your institution's EHS office or designated safety officer to schedule a pickup.

  • Licensed Contractor : Your institution will work with a licensed hazardous waste disposal contractor for transport and final disposal, which is typically accomplished through high-temperature incineration at an approved waste disposal plant.[4][8]

The following diagram illustrates the complete disposal workflow, providing a clear visual guide to the process.

G Disposal Workflow for 9-Decenamide, N,N-dimethyl- cluster_lab In the Laboratory cluster_ehs Institutional Responsibility A Waste Generation (Used 9-Decenamide, N,N-dimethyl-) B Step 1: Hazard Assessment - Consult SDS - Identify as Hazardous Waste A->B CAUSALITY C Step 2: Don PPE - Goggles, Gloves, Lab Coat - Work in Fume Hood B->C SAFETY PROTOCOL D Step 3: Segregate Waste - Use dedicated container - DO NOT mix with other chemicals C->D PROCESS START E Step 4: Containerize & Label - Select compatible container (Glass/HDPE) - Label with 'Hazardous Waste' & full chemical name D->E F Step 5: Store in SAA - Cap securely - Place in designated Satellite Accumulation Area E->F G Step 6: Schedule Pickup - Contact EHS Office or - Licensed Waste Contractor F->G HANDOFF H Step 7: Final Disposition - Transport to approved facility - High-temperature incineration G->H caption Figure 1. Step-by-step logical workflow for the safe disposal of 9-Decenamide, N,N-dimethyl-.

Figure 1. Step-by-step logical workflow for the safe disposal of 9-Decenamide, N,N-dimethyl-.
Contingency Planning: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is a hallmark of a safe laboratory. In the event of a 9-Decenamide, N,N-dimethyl- spill, follow these steps immediately:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2, including eye protection, gloves, and a lab coat.

  • Contain the Spill : Use an inert absorbent material such as sand, diatomaceous earth, or universal binding agents to contain the liquid.[8][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize : Carefully collect the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.[8] Label the container appropriately.

  • Decontaminate : Clean the spill area with soap and water.

  • Ventilate : Ensure the area is well-ventilated to disperse any remaining vapors.[8]

  • Prevent Environmental Release : Crucially, prevent the spill from entering drains, sewers, or public waters.[8][12]

Disposal of Contaminated Materials

It is a common oversight to neglect materials that have come into contact with a chemical. Any item contaminated with 9-Decenamide, N,N-dimethyl- must be considered hazardous waste. This includes:

  • Empty Original Containers : The original product container, even when "empty," contains chemical residue and must be disposed of as hazardous waste.[13] Do not rinse and place in regular trash or recycling.

  • Contaminated PPE : Used gloves, absorbent pads, and other disposable materials from handling or spill cleanup must be collected and disposed of as solid hazardous waste.[8]

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also actively participating in a culture of safety and environmental responsibility. Trust in these protocols is built on their scientific foundation and their proven effectiveness in the field.

References

  • Carl ROTH. (2022). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from Carl ROTH GmbH + Co. KG. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide ROTISOLV® HPLC. Retrieved from Carl ROTH GmbH + Co. KG. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). PUBLIC REPORT 9-Decenamide, N, N-dimethyl-. Retrieved from AICIS. [Link]

  • PubChem. (n.d.). 9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184. Retrieved from National Center for Biotechnology Information. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]

  • Proguard Building. (2017). SAFETY DATA SHEET - EPDM WASH. Retrieved from Proguard Building Products. [Link]

  • Federal Register. (2018). N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance. Retrieved from Federal Register. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP-for-Sodium-Amide-1.docx. Retrieved from UWM. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from AAMU. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]

  • UNICAM. (n.d.). Operational guidelines for the management of special hazardous waste. Retrieved from University of Camerino. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Decenamide, N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-tested guidance for the safe handling of 9-Decenamide, N,N-dimethyl- (CAS No. 14433-76-2, also known as N,N-Dimethyldecanamide). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This guide is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the Precautions

9-Decenamide, N,N-dimethyl- is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols. Understanding these is the first step in a self-validating safety system. According to safety data sheets, the primary hazards are significant and demand respect.[1][2][3]

  • H315 - Causes skin irritation: This is not a minor inconvenience. Prolonged or repeated contact can lead to dermatitis. The amide functional group can interact with skin proteins and lipids, leading to an inflammatory response.

  • H319 - Causes serious eye irritation: This is a critical warning.[1][2][3][4] Splashes can cause significant pain, redness, and potential damage to the cornea. The chemical's properties allow it to readily disrupt the delicate tear film and epithelial layers of the eye.

  • H335 - May cause respiratory irritation: Inhalation of vapors or mists can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3] This is particularly relevant when handling the substance outside of a certified chemical fume hood or in case of a spill.[1][3]

  • H412 - Harmful to aquatic life with long lasting effects: While not a direct human health hazard, this underscores the necessity for stringent disposal protocols to prevent environmental contamination.[1][2]

Hazard Summary Table
GHS Hazard CodeHazard StatementRequired Engineering Control & PPE
H315 Causes skin irritationChemical Fume Hood, Nitrile Gloves, Lab Coat
H319 Causes serious eye irritationChemical Fume Hood, Chemical Safety Goggles
H335 May cause respiratory irritationChemical Fume Hood; Respirator (for spills/emergencies)
H412 Harmful to aquatic lifeContained Waste Disposal

Core Directive: Mandatory Personal Protective Equipment (PPE)

Based on the hazard analysis, a specific suite of PPE is mandatory for all personnel handling 9-Decenamide, N,N-dimethyl-. Adherence to these requirements is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate PPE to minimize chemical exposure.[5][6][7]

Eye and Face Protection
  • Requirement: Chemical safety goggles (conforming to European standard EN 166 or ANSI Z87.1) are required at all times.[2]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes, which pose a risk of serious eye irritation.[1][2][4] A face shield may be worn in addition to goggles when handling larger quantities or when there is a significant splash risk, but it is not a substitute for goggles.

Skin and Body Protection
  • Gloves:

    • Requirement: Nitrile rubber gloves are the recommended standard.[2] Always inspect gloves for tears or punctures before use.[2]

    • Causality: This chemical causes skin irritation.[1][4] Nitrile provides a robust barrier against this specific amide. If direct contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and use a fresh glove.[8] Do not wear gloves outside of the laboratory to prevent the spread of contamination.[9]

  • Laboratory Coat:

    • Requirement: A long-sleeved, buttoned laboratory coat must be worn to protect skin and personal clothing.[2]

    • Causality: The lab coat provides a removable barrier in the event of a spill, preventing direct contact with your skin and the contamination of your everyday clothes.[2][3]

Respiratory Protection
  • Standard Operations: Under normal laboratory conditions, all handling of 9-Decenamide, N,N-dimethyl- must be performed within a properly functioning and certified chemical fume hood.[8] This engineering control is the primary method for preventing respiratory exposure.[7]

  • Emergency/Large-Scale Use: For large spills, uncontrolled releases, or situations where engineering controls are not available or insufficient, respiratory protection is required.

    • Requirement: A NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[2][4] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[4]

    • Causality: The substance may cause respiratory irritation, and inhaling a high concentration of vapor could have significant health effects.[1][2][3]

Operational and Disposal Plans: A Step-by-Step Guide

A protocol is only as strong as its execution. The following steps provide a self-validating workflow for handling 9-Decenamide, N,N-dimethyl- safely.

Safe Handling Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood Certification & Airflow B Assemble All Materials (Chemical, Glassware, etc.) A->B C Don PPE (Lab Coat, Goggles, Gloves) B->C D Perform All Manipulations Inside Fume Hood C->D Begin Work E Keep Containers Closed When Not in Use D->E F Segregate Chemical Waste into Labeled, Sealed Container E->F End Work G Decontaminate Work Surface F->G H Doff PPE (Gloves First, then Goggles, then Coat) G->H I Dispose of Contaminated Gloves as Hazardous Waste H->I J Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of 9-Decenamide, N,N-dimethyl-.

Protocol 1: Pre-Handling and PPE Donning
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood before opening the primary chemical container.

  • Don PPE: Put on your PPE in the following order:

    • Lab Coat (fully buttoned).

    • Chemical Safety Goggles.

    • Nitrile Gloves (pull cuffs over the sleeves of the lab coat).

Protocol 2: Post-Handling, Doffing, and Disposal
  • Waste Segregation: All materials contaminated with 9-Decenamide, N,N-dimethyl-, including excess chemical, pipette tips, and wipes, must be disposed of into a designated, sealed, and clearly labeled hazardous waste container.[8] Do not pour this chemical down the drain.[7]

  • Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doff PPE: Remove PPE carefully at the entrance to the lab to avoid contaminating the surrounding area. The sequence is critical to prevent cross-contamination:

    • Gloves: Remove first by pinching the outside of one glove at the wrist and peeling it off without touching your skin. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the hazardous waste container.[2]

    • Goggles: Remove by handling the strap, not the front.

    • Lab Coat: Remove by rolling it inward, containing any potential surface contamination.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water immediately after completing work and removing PPE.[2][9]

Emergency Response Plan

Accidents are preventable but must be planned for. In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing at once.[4] Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][3] Seek medical advice if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air at once.[1][2][3] If they feel unwell or have difficulty breathing, call for a poison center or doctor.[3]

  • Spill Management:

    • Small Spill (inside fume hood): Absorb the spill with a non-combustible material like sand or vermiculite. Collect the material into a sealed container for hazardous waste disposal.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.[8] Do not attempt to clean it up without appropriate respiratory protection and training.[8]

References

  • Safety data sheet - CPAChem. Source: CPAChem. [Link]

  • SAFETY DATA SHEET - Proguard Building. Source: Proguard Building Products. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. Source: Carl ROTH. [Link]

  • PUBLIC REPORT 9-Decenamide, N, N-dimethyl (2016-12-03). Source: Australian Government Department of Health and Aged Care. [Link]

  • What is Dimethyl 9-Decenamide and what does it do? - Rustic Strength. Source: Rustic Strength. [Link]

  • N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance - Federal Register. Source: Federal Register. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific. [Link]

  • Laboratory Safety Guidance - OSHA. Source: Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Source: Centers for Disease Control and Prevention. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. Source: Occupational Safety and Health Administration. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. Source: Centers for Disease Control and Prevention. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. Source: Centers for Disease Control and Prevention. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Source: Vanderbilt University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Source: Centers for Disease Control and Prevention. [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. Source: U.S. Department of Health & Human Services. [Link]

  • Chemical Safety Guide, 5th Ed - ORS. Source: National Institutes of Health. [Link]

  • OSHA Laboratory Standard - NCBI - NIH. Source: National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.